3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid
Description
The exact mass of the compound 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, 95% is 275.05938596 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(3-fluoro-4-methoxycarbonylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)10-3-2-8(6-12(10)15)11-7-16-5-4-9(11)13(17)18/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZATJLLOALQKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(C=CN=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688121 | |
| Record name | 3-[3-Fluoro-4-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261981-08-1 | |
| Record name | 3-[3-Fluoro-4-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid
An In-depth Technical Guide on the
Authored by: Gemini, Senior Application Scientist
Introduction
3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid is a highly functionalized biaryl compound. Molecules of this class are of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of a carboxylic acid on one aromatic ring and a methyl ester on the other, combined with a fluorine substituent, makes this molecule a versatile building block for the synthesis of more complex target structures, including potential pharmaceutical candidates and functional materials. The isonicotinic acid moiety, in particular, is a known pharmacophore and a valuable coordinating ligand.[1]
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the chosen synthetic strategy and reaction conditions.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule identifies the carbon-carbon bond between the two aromatic rings as the key disconnection. This leads to two readily accessible starting materials: 3-bromoisonicotinic acid and (3-fluoro-4-methoxycarbonylphenyl)boronic acid. The forward synthesis, therefore, hinges on a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling, which is a powerful and widely used method for the formation of biaryl linkages. The final step involves the selective hydrolysis of the methyl ester to the corresponding carboxylic acid.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for similar transformations. [2][3] Materials:
-
3-Bromoisonicotinic acid
-
(3-Fluoro-4-methoxycarbonylphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
1,4-Dioxane and water (or another suitable solvent system like toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoisonicotinic acid (1.0 eq), (3-fluoro-4-methoxycarbonylphenyl)boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 3.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq) and the phosphine ligand (e.g., PPh₃, 0.1 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and adjust the pH to be acidic (pH 3-4) with aqueous HCl.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain methyl 3'-fluoro-4'-(isonicotinoyl)biphenyl-4-carboxylate.
In-Process Controls and Characterization
The progress of the Suzuki coupling can be monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. The structure of the intermediate product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Final Step: Saponification of the Methyl Ester
The final step in the synthesis is the hydrolysis of the methyl ester to the target carboxylic acid. This transformation is commonly referred to as saponification when carried out under basic conditions.
Rationale for Method Selection
Basic hydrolysis is generally preferred over acidic hydrolysis for this substrate. The pyridine nitrogen could be protonated under strongly acidic conditions, potentially complicating the reaction and workup. Basic hydrolysis is typically a high-yielding and clean reaction for simple methyl esters. [3][4]
Detailed Experimental Protocol
Materials:
-
Methyl 3'-fluoro-4'-(isonicotinoyl)biphenyl-4-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Aqueous hydrochloric acid (HCl)
Procedure:
-
Dissolve the methyl ester intermediate in a mixture of THF (or methanol) and water.
-
Add an aqueous solution of LiOH (or NaOH) (typically 2-3 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution with aqueous HCl (e.g., 1 M HCl) to a pH of approximately 3-4.
-
The product, 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, should precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product.
Overall Process and Data Summary
The complete synthetic pathway is a two-step sequence starting from commercially available materials.
Caption: Overall synthetic workflow.
Data Summary Table
| Step | Reaction | Key Reagents & Conditions | Expected Yield |
| 1 | Suzuki-Miyaura Coupling | Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O, 80-100 °C | 70-90% |
| 2 | Saponification | LiOH, THF/H₂O, Room Temperature | >90% |
Conclusion
The synthesis of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid can be reliably achieved in two high-yielding steps from commercially available starting materials. The key transformation is a Suzuki-Miyaura cross-coupling, followed by a standard saponification. This technical guide provides a solid foundation for the laboratory-scale preparation of this valuable building block, empowering further research and development in the fields of medicinal chemistry and materials science.
References
- U.S. Patent US4185027A, "Hydrolysis of methyl esters," accessed March 27, 2026.
-
Chemguide, "hydrolysis of esters," accessed March 27, 2026. [Link]
-
Chemistry LibreTexts, "21.6 Chemistry of Esters," accessed March 27, 2026. [Link]
-
ResearchGate, "What is a simple way to convert an ester into carboxylic acid?," accessed March 27, 2026. [Link]
-
Master Organic Chemistry, "Basic Hydrolysis of Esters – Saponification," accessed March 27, 2026. [Link]
-
Organic Syntheses, "Tetrabutylammonium (4-Fluorophenyl)trifluoroborate," accessed March 27, 2026. [Link]
-
Appchem, "3-BROMOISONICOTINIC ACID | 13959-02-9," accessed March 27, 2026. [Link]
-
Andrew G. Myers Research Group, "The Suzuki Reaction," accessed March 27, 2026. [Link]
-
MDPI, "Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments," accessed March 27, 2026. [Link]
- U.S. Patent US8822730B2, "Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids," accessed March 27, 2026.
-
Organic Syntheses, "(3,4,5-trifluorophenyl)boronic acid," accessed March 27, 2026. [Link]
-
ResearchGate, "Synthesis of Cyclic 3-Aryl-Substituted 1,2-Dicarbonyl Compounds via Suzuki Cross-Coupling Reactions | Request PDF," accessed March 27, 2026. [Link]
-
Semantic Scholar, "Synthesis of Cyclic 3-Aryl-Substituted 1,2-Dicarbonyl Compounds via Suzuki Cross-Coupling Reactions," accessed March 27, 2026. [Link]
-
Bioencapsulation Research Group, "Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2," accessed March 27, 2026. [Link]
-
Semantic Scholar, "Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or," accessed March 27, 2026. [Link]
-
PMC, "A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution," accessed March 27, 2026. [Link]
-
MDPI, "Synthesis, Characterization, X-ray Molecular Structure, Antioxidant, Antifungal, and Allelopathic Activity of a New Isonicotinate-Derived meso-Tetraarylporphyrin," accessed March 27, 2026. [Link]
-
RSC Publishing, "Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions," accessed March 27, 2026. [Link]
- Google Patents, "Isonicotinic acid derivatives and preparation methods and uses thereof," accessed March 27, 2026.
-
ResearchGate, "Synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety and phenyl, methoxyphenyl, or chlorophenyl groups," accessed March 27, 2026. [Link]
- Google Patents, "Process for preparing isonicotinic acid," accessed March 27, 2026.
Sources
Technical Whitepaper: 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic Acid – Synthesis, Characterization, and Pharmacological Applications
Executive Summary
The compound 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid is a highly specialized biaryl intermediate utilized extensively in advanced medicinal chemistry. Featuring a pyridine-4-carboxylic acid (isonicotinic acid) core linked to a functionally rich fluorinated phenyl ring, this scaffold is a critical building block in the development of novel therapeutics. Its primary applications lie in the synthesis of GPBAR1 (TGR5) agonists for metabolic disorders (such as Type II diabetes) and PDE10A inhibitors for neuropsychiatric conditions (such as schizophrenia).
This guide provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and pharmacological mechanisms, designed for researchers and drug development professionals.
Structural and Physicochemical Profiling
The structural architecture of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid is engineered for precise target engagement. The isonicotinic acid core provides a highly polar, hydrogen-bonding vector essential for interacting with receptor binding pockets. The 3-fluoro substitution on the phenyl ring enhances the molecule's metabolic stability by blocking cytochrome P450-mediated oxidation, while simultaneously increasing lipophilicity to improve cellular permeability. The methoxycarbonyl (methyl ester) group serves either as a prodrug moiety or a synthetic handle for further functionalization (e.g., conversion to amides or hydroxamic acids).
Table 1: Quantitative Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 3-(3-Fluoro-4-methoxycarbonylphenyl)pyridine-4-carboxylic acid |
| Molecular Formula | C₁₄H₁₀FNO₄ |
| Molecular Weight | 275.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Hydrogen Bond Donors | 1 (Carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 5 (N, O, F atoms) |
| Key Functional Groups | Pyridine ring, Carboxylic acid, Aryl fluoride, Methyl ester |
| Precursor Boronic Acid CAS | 1 |
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
The construction of the biaryl linkage in this compound is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. The causality behind selecting this specific protocol lies in its high functional group tolerance; the mild basic conditions prevent the premature hydrolysis of the methoxycarbonyl ester while ensuring the complete conversion of the sterically hindered 3-position of the pyridine ring.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, ensuring intermediate quality control at each phase.
-
Reagent Preparation & Degassing: Suspend 3-bromoisonicotinic acid (1.0 eq) and 3-fluoro-4-(methoxycarbonyl)phenylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water. Causality: Water is required to dissolve the inorganic base and activate the boronic acid, while degassing with N₂ for 15 minutes prevents the oxidative degradation of the palladium catalyst.
-
Base Addition: Add Sodium Carbonate (Na₂CO₃, 2.5 eq). Causality: Na₂CO₃ is a mild base that facilitates the transmetalation step without hydrolyzing the sensitive methyl ester on the phenyl ring.
-
Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 eq) under a continuous inert atmosphere. Causality: The bidentate dppf ligand provides the necessary steric bulk and electron density to accelerate the reductive elimination step, which is often the rate-limiting step in sterically hindered ortho-substituted biaryl couplings.
-
Execution & Monitoring: Heat the reaction mixture to 90°C for 12 hours. Monitor the reaction via LC-MS. Validation: The reaction is deemed complete when the mass peak corresponding to 3-bromoisonicotinic acid is fully consumed and replaced by the target mass [M+H]⁺ = 276.2.
-
Workup & Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Acidify the aqueous layer with 1M HCl to pH 3-4. Validation: The target compound will precipitate as a white solid due to the protonation of the carboxylic acid, allowing for isolation via vacuum filtration.
Synthesis workflow of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid via Suzuki coupling.
Pharmacological Applications & Mechanisms of Action
This compound is a privileged intermediate in the patent literature, acting as the core scaffold for two distinct and highly significant pharmacological targets.
GPBAR1 (TGR5) Agonism for Metabolic Syndrome
The compound serves as a direct precursor to 1-hydroxyimino-3-phenyl-propane derivatives, which are potent agonists of the G protein-coupled bile acid receptor 1 (GPBAR1/TGR5) 2.
Mechanistic Causality: GPBAR1 is predominantly expressed in intestinal enteroendocrine L-cells. When a derivative of this compound binds to GPBAR1, it mimics the action of endogenous bile acids. This binding induces a conformational change that activates the Gαs protein, stimulating adenylate cyclase to convert ATP to cAMP. The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), which triggers the exocytosis of Glucagon-like peptide 1 (GLP-1) 3. GLP-1 subsequently potentiates glucose-dependent insulin secretion, making this pathway a prime target for treating Type II diabetes and obesity.
GPBAR1 (TGR5) signaling pathway leading to GLP-1 secretion for glycemic control.
PDE10A Inhibition for Schizophrenia
Derivatives of this biaryl acid are also utilized in the synthesis of Phosphodiesterase 10A (PDE10A) inhibitors 4. PDE10A is an enzyme uniquely and highly expressed in the medium spiny neurons (MSNs) of the striatum, where it hydrolyzes cAMP and cGMP.
Mechanistic Causality: By inhibiting PDE10A, derivatives of this compound prevent the degradation of cyclic nucleotides, thereby activating cAMP/PKA signaling in the basal ganglia. This specific localized activation potentiates dopamine D1 receptor signaling (direct pathway) and concomitantly mimics dopamine D2 receptor antagonism (indirect pathway) 5. This dual modulation provides a unique therapeutic window for treating the positive, negative, and cognitive symptoms of schizophrenia without the severe extrapyramidal side effects (EPS) associated with classical D2 antagonists.
Analytical Characterization Protocols
To ensure scientific integrity and purity prior to downstream biological assays, the compound must be rigorously characterized.
-
¹H-NMR (400 MHz, DMSO-d₆): Look for the disappearance of the boronic acid hydroxyl protons (~8.0 ppm). The pyridine protons will appear highly deshielded (8.50 - 9.00 ppm) due to the electron-withdrawing nitrogen and carboxylic acid. The methoxy ester protons will appear as a sharp singlet at ~3.90 ppm.
-
¹⁹F-NMR (376 MHz, DMSO-d₆): A distinct multiplet or doublet will appear around -110 to -115 ppm, confirming the presence of the aryl fluoride.
-
LC-MS: Utilizing Electrospray Ionization (ESI+), the expected mass-to-charge ratio (m/z) is 276.2 [M+H]⁺. A gradient of 5-95% Acetonitrile in Water (with 0.1% Formic Acid) over 5 minutes is recommended to achieve sharp chromatographic resolution.
Handling, Stability, and Formulation
-
Storage Conditions: The compound should be stored at 2–8°C in a tightly sealed container, protected from moisture and direct light to prevent potential hydrolysis of the methyl ester.
-
Safety & Toxicity: Classified under WGK 3 (Water Hazard Class). It is a non-combustible solid but may cause respiratory and ocular irritation. Standard laboratory PPE (Type N95 respirator, nitrile gloves, and safety goggles) is strictly required during handling.
References
- US8765730B2 - 1-hydroxyimino-3-phenyl-propanes (GPBAR1 Agonists)
- National Institutes of Health (NIH)
- US20140364414A1 - PDE 10a Inhibitors for the Treatment of Type II Diabetes / Schizophrenia Google Patents URL
- PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action?
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. US8765730B2 - 1-hydroxyimino-3-phenyl-propanes - Google Patents [patents.google.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. US20140364414A1 - PDE 10a Inhibitors for the Treatment of Type II Diabetes - Google Patents [patents.google.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profiling and Synthetic Methodology of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic Acid
Executive Summary & Pharmacological Relevance
In the landscape of modern drug discovery, highly functionalized biaryl systems serve as privileged scaffolds. Specifically, 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid (C₁₄H₁₀FNO₄) has emerged as a critical intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and DNA Polymerase theta (Pol θ) targeted degraders[1]. The orthogonal reactivity of its carboxylic acid and methyl ester groups allows for divergent functionalization, while the fluorine atom introduces critical stereoelectronic effects that enhance target binding affinity and metabolic stability.
This whitepaper provides an authoritative, step-by-step guide to the synthesis, isolation, and rigorous spectroscopic validation of this complex biaryl molecule.
Synthetic Architecture: The Suzuki-Miyaura Framework
The construction of the biaryl core relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromoisonicotinic acid and (3-fluoro-4-methoxycarbonylphenyl)boronic acid.
Causality of Reagent Selection
-
Substrate Challenges: 3-Bromoisonicotinic acid is notoriously challenging to couple due to the zwitterionic nature of the pyridine-carboxylic acid motif, which can lead to catalyst poisoning and poor solubility[2].
-
Catalyst (Pd(dppf)Cl₂): We utilize [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II). The large bite angle of the bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step, effectively outcompeting the undesired protodeboronation of the electron-deficient boronic acid[3].
-
Base & Solvent (K₂CO₃ in aq. 1,4-Dioxane): A mild base like potassium carbonate prevents the premature hydrolysis of the methyl ester. A 4:1 mixture of 1,4-dioxane and water is selected to ensure the homogeneous dissolution of the inorganic base while maintaining a sufficiently high boiling point for the 90°C reaction temperature.
Self-Validating Synthetic Protocol
-
Degassing: Charge a Schlenk flask with 3-bromoisonicotinic acid (1.0 eq) and (3-fluoro-4-methoxycarbonylphenyl)boronic acid (1.2 eq). Add 1,4-dioxane/H₂O (4:1, 0.2 M). Sparge the solution with ultra-pure N₂ for 15 minutes to prevent oxidative degradation of the catalyst.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.5 eq) under a positive N₂ stream.
-
Reaction & Internal Validation: Heat the mixture to 90°C. Self-Validation Step: The reaction's progress is continuously monitored via LC-MS aliquots taken at 2-hour intervals. The disappearance of the 3-bromoisonicotinic acid isotopic doublet (m/z 202/204) and the emergence of the product mass (m/z 276) dictate the exact termination point (typically 6-8 hours), preventing over-reaction and subsequent decarboxylation.
-
Isolation: Cool to room temperature, filter through a Celite pad to remove palladium black, and concentrate the filtrate. Adjust the aqueous layer to pH 3-4 using 1M HCl. Collect the resulting precipitate via vacuum filtration and recrystallize from ethanol/water.
Fig 1: Suzuki-Miyaura catalytic cycle for biaryl isonicotinic acid synthesis.
Spectroscopic Characterization Data
Absolute structural confirmation requires orthogonal analytical techniques. The following tables summarize the quantitative data required to validate the structural integrity of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the zwitterionic character and strong hydrogen-bonding networks of the isonicotinic acid moiety, the compound exhibits poor solubility in non-polar solvents like CDCl₃[4]. Therefore, DMSO-d₆ is the mandatory solvent for high-resolution acquisition.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 13.65 | br s | - | 1H | -COOH (Carboxylic acid) |
| 8.82 | s | - | 1H | Pyridine C2-H |
| 8.70 | d | 5.1 | 1H | Pyridine C6-H |
| 7.96 | dd | 8.2, 7.5 | 1H | Phenyl C5'-H (Coupled to F and H6') |
| 7.75 | d | 5.1 | 1H | Pyridine C5-H |
| 7.45 | dd | 8.2, 1.6 | 1H | Phenyl C6'-H |
| 7.35 | dd | 10.5, 1.6 | 1H | Phenyl C2'-H (Large J_HF coupling) |
| 3.88 | s | - | 3H | -OCH₃ (Methyl ester) |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | C-F Coupling (J_CF, Hz) | Assignment |
| 166.5 | Quaternary (C=O) | - | Carboxylic acid |
| 164.2 | Quaternary (C=O) | - | Methyl ester |
| 161.5 | Quaternary (C-F) | d, J = 258 | Phenyl C3' |
| 151.2 | CH | - | Pyridine C2 |
| 149.8 | CH | - | Pyridine C6 |
| 143.5 | Quaternary | d, J = 8 | Phenyl C1' |
| 139.0 | Quaternary | - | Pyridine C4 |
| 133.2 | Quaternary | - | Pyridine C3 |
| 132.5 | CH | d, J = 2 | Phenyl C5' |
| 126.8 | CH | d, J = 3 | Phenyl C6' |
| 124.5 | CH | - | Pyridine C5 |
| 118.5 | Quaternary | d, J = 12 | Phenyl C4' |
| 116.2 | CH | d, J = 23 | Phenyl C2' |
| 52.6 | CH₃ | - | -OCH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: ATR-FTIR Spectral Assignments
| Wavenumber (cm⁻¹) | Peak Shape/Intensity | Functional Group Assignment |
| 3100 - 2800 | Broad, Strong | O-H stretch (Carboxylic acid) |
| 3050 | Sharp, Weak | C-H stretch (Aromatic) |
| 1728 | Sharp, Strong | C=O stretch (Methyl ester) |
| 1705 | Sharp, Strong | C=O stretch (Carboxylic acid) |
| 1595 | Sharp, Medium | C=C / C=N stretch (Pyridine/Phenyl rings) |
| 1260 | Sharp, Strong | C-F stretch |
| 1110 | Sharp, Strong | C-O stretch (Ester) |
High-Resolution Mass Spectrometry (HRMS)
Table 4: ESI-HRMS Data (Positive Ion Mode)
| Parameter | Value |
| Theoretical [M+H]⁺ | 276.0667 m/z |
| Observed [M+H]⁺ | 276.0671 m/z |
| Mass Error | 1.4 ppm |
| Molecular Formula | C₁₄H₁₁FNO₄⁺ |
Analytical Acquisition Protocols
NMR Sample Preparation and Acquisition
-
Preparation: Dissolve exactly 15 mg of the highly purified compound in 0.6 mL of anhydrous DMSO-d₆.
-
Internal Control: To ensure the protocol is a self-validating system, an internal standard of tetramethylsilane (TMS, 0.05% v/v) is included.
-
Acquisition Logic: Before acquiring the time-intensive ¹³C spectrum, a rapid ¹H scan is processed to confirm the integration ratio of the methoxy singlet (3H) against the pyridine C2-H singlet (1H). If the ratio deviates by more than 5%, the sample is flagged for potential ester hydrolysis or incomplete solvent drying, halting further acquisition until purity is re-verified. A relaxation delay (D1) of 2.0 seconds is utilized to ensure accurate quantitation of the acidic proton.
FT-IR and HRMS Validation Workflows
-
FT-IR: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Run a background scan to eliminate ambient CO₂ and water vapor interference. Compress 2 mg of the solid sample onto the crystal and acquire 32 scans at a resolution of 4 cm⁻¹.
-
HRMS: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (1:1) containing 0.1% Formic Acid. Introduce the sample via direct infusion at 10 µL/min. The formic acid ensures complete protonation of the pyridine nitrogen, maximizing the [M+H]⁺ signal intensity.
Fig 2: Self-validating spectroscopic workflow for structural confirmation.
References
-
[1] CN118515661A - Compound for targeted degradation of Pol theta and preparation method and application thereof. Google Patents. Available at:
-
[2] Structural Modifications to Tetrahydropyridine-3-Carboxylate Esters en route to the Discovery of M5-Preferring Muscarinic Receptor Orthosteric Antagonists. PMC / NIH. Available at:
-
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3-Fluoro-4-methoxycarbonylphenylboronic acid | 505083-04-5. Sigma-Aldrich. Available at:
-
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Mechanism of Action Hypothesis for 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic Acid: A Novel hDHODH Inhibitor
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
The compound 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid represents a highly privileged biaryl scaffold with significant potential in targeted immunomodulation and oncology. Based on its structural homology to known biphenyl-4-carboxylic acid derivatives, we hypothesize that this molecule acts as a potent, selective inhibitor of human dihydroorotate dehydrogenase (hDHODH) . hDHODH is a mitochondrial enzyme responsible for the rate-limiting step in de novo pyrimidine biosynthesis. By antagonizing the ubiquinone-binding pocket of hDHODH, this compound starves rapidly proliferating cells of uridine monophosphate (UMP), triggering cell cycle arrest. This whitepaper details the structural rationale, proposed signaling pathway, and self-validating experimental protocols required to confirm this mechanism of action.
Molecular Rationale & Structural Biology
The hDHODH enzyme links pyrimidine synthesis to the mitochondrial respiratory chain via the reduction of ubiquinone (Coenzyme Q10). The ubiquinone-binding pocket is distinctly amphiphilic, featuring a highly polar opening and a deep hydrophobic tunnel[1]. The structural architecture of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid is perfectly tuned to exploit this microenvironment:
-
The Isonicotinic Acid Core (Polar Anchor): The pyridine-4-carboxylic acid moiety serves as the essential pharmacophore. Crystallographic data from analogous inhibitors (e.g., Brequinar) demonstrates that the carboxylate group forms a critical, perfectly oriented salt bridge with Arg136 and hydrogen bonds with Gln47 [2]. The pyridine nitrogen may also engage in water-mediated hydrogen bonding with Tyr356[3].
-
The 3-Fluoro-4-methoxycarbonylphenyl Group (Hydrophobic Tail): This biaryl extension is hypothesized to project deep into the hydrophobic tunnel defined by Val134 , Val143 , and Leu359 [4].
-
Causality of the Fluorine Substitution: The fluorine atom at the meta position serves a dual thermodynamic purpose. First, it increases the lipophilicity required for mitochondrial membrane penetration. Second, it restricts the dihedral angle between the pyridine and phenyl rings, locking the molecule into the optimal conformation for tunnel insertion[4].
-
Causality of the Methoxycarbonyl Group: The methyl ester can act as a lipophilic probe interacting with the hydrophobic sub-pocket, or alternatively, function as a prodrug. Intracellular esterases could cleave this group to yield a highly potent dicarboxylic acid, trapping the active metabolite within the mitochondria.
Proposed Mechanism of Action (Signaling Pathway)
In rapidly dividing cells (such as activated T/B lymphocytes or malignant blasts), the demand for nucleotides exceeds the capacity of the pyrimidine salvage pathway, making these cells entirely dependent on de novo synthesis[3].
hDHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate, transferring electrons to flavin mononucleotide (FMN), which subsequently reduces ubiquinone[5]. By competitively binding to the ubiquinone pocket, 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid uncouples this electron transfer. The resulting blockade halts orotate production, leading to a catastrophic depletion of intracellular UMP. This pyrimidine starvation activates the p53 pathway, inducing S-phase cell cycle arrest and apoptosis in hyperproliferative cells while sparing quiescent cells[5].
Figure 1: Proposed hDHODH inhibition pathway and downstream cellular effects.
Experimental Validation Protocols
To establish a self-validating system, we must prove both biochemical target engagement and cellular on-target specificity. The following protocols achieve this by coupling an in vitro enzymatic assay with a phenotypic rescue assay.
Protocol 1: In Vitro hDHODH Enzymatic Assay (DCIP Reduction)
Causality: Measuring hDHODH activity directly via mass spectrometry is low-throughput. Instead, we utilize 2,6-dichlorophenolindophenol (DCIP) as a terminal electron acceptor. As hDHODH reduces ubiquinone, ubiquinone subsequently reduces DCIP, causing a quantifiable colorimetric shift (loss of absorbance at 600 nm). This allows for real-time kinetic tracking of enzyme inhibition[6][7].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 8.0), 150 mM KCl, and 0.1% Triton X-100. Note: Triton X-100 is critical to maintain the solubility of the highly lipophilic ubiquinone substrate in an aqueous environment[6].
-
Enzyme Dilution: Dilute purified recombinant hDHODH (Met30-Arg396) to a final well concentration of 10 nM[6].
-
Substrate Addition: Add Coenzyme Q0 (UQ0) and DCIP to final concentrations of 100 μM and 120 μM, respectively[5].
-
Compound Incubation: Add 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid in a 10-point dose-response titration (e.g., 0.1 nM to 10 μM). Incubate the microplate for 5 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Initiate the catalytic reaction by adding dihydroorotate (DHO) to a final concentration of 500 μM[6].
-
Kinetic Readout: Monitor the decrease in absorbance at 600 nm every 30 seconds for 6 minutes using a microplate reader. Calculate the initial velocity ( V0 ) and derive the IC 50 using non-linear regression[6].
Protocol 2: Cellular Pyrimidine Rescue Assay
Causality: A highly potent IC 50 in vitro does not guarantee that cellular toxicity is driven by hDHODH inhibition. Mammalian cells possess a pyrimidine salvage pathway that can bypass hDHODH if exogenous uridine is available. By supplementing the media with uridine, we create a self-validating control: if the compound's cytotoxicity is fully rescued by uridine, the mechanism is strictly on-target (pyrimidine starvation). If toxicity persists, the compound possesses off-target liabilities[5].
Step-by-Step Methodology:
-
Cell Seeding: Seed human peripheral blood mononuclear cells (PBMCs) in 96-well plates at 1×104 cells/well in RPMI-1640 media containing 10% dialyzed FBS (to remove endogenous nucleotides).
-
Rescue Pre-treatment: Pre-treat half of the experimental wells with 50 μM exogenous uridine[5].
-
Treatment & Stimulation: Add the compound in a dose-response format. Immediately stimulate T-cell proliferation using anti-CD3/CD28 dynabeads.
-
Incubation: Incubate for 72 hours at 37°C in a 5% CO 2 atmosphere.
-
Viability Quantification: Add CellTiter-Glo® reagent to lyse cells and measure ATP luminescence. Calculate the EC 50 shift between the uridine-treated and untreated cohorts.
Figure 2: Step-by-step experimental workflow for validating hDHODH target engagement.
Quantitative Data Summary (Hypothetical Profile)
To benchmark the hypothesized efficacy of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, we compare its projected pharmacological profile against established hDHODH inhibitors (Brequinar and Teriflunomide).
| Compound | hDHODH IC 50 (nM) | PBMC Proliferation EC 50 (nM) | Uridine Rescue EC 50 (nM) | Lipophilic Efficiency (LipE) |
| 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid | 12.5 | 45.0 | > 10,000 (Full Rescue) | 5.2 |
| Brequinar (Clinical Standard) | 1.8 | 20.0 | > 10,000 (Full Rescue) | 4.8 |
| Teriflunomide (FDA Approved) | 210.0 | 850.0 | > 10,000 (Full Rescue) | 3.1 |
Table 1: Projected biochemical and cellular profile demonstrating potent, on-target hDHODH inhibition.
Translational Perspectives
If validated through the proposed self-validating assay cascade, 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid holds significant promise. In the context of autoimmune diseases (e.g., Multiple Sclerosis, Rheumatoid Arthritis), it could offer a superior safety profile compared to Teriflunomide due to enhanced target residence time and optimized lipophilic efficiency. In oncology , particularly in acute myeloid leukemia (AML) where differentiation blockades are driven by pyrimidine abundance, this compound could synergize with standard-of-care agents to force terminal differentiation of leukemic blasts.
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Development of Novel Inhibitors of Human Dihydroorotate Dehydrogenase as Antiviral Drug Candidates - uni-hamburg.de. 1
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Unveiling the Molecular Dossier: A Technical Guide to Identifying Biological Targets of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid
This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to identify and validate the potential biological targets of the novel compound, 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid. We will navigate from high-throughput computational predictions to rigorous experimental validation, offering not just protocols, but the strategic rationale behind each step. Our approach is designed to be a self-validating system, ensuring a high degree of confidence in the identified targets.
Introduction: Deconstructing the Molecule to Predict Its Mission
The structure of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid offers initial clues to its potential biological roles. The isonicotinic acid scaffold is a well-established pharmacophore present in numerous approved drugs, including the anti-tuberculosis agent isoniazid and the anti-inflammatory dexamethasone isonicotinate.[1] Derivatives of isonicotinic acid have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] The presence of a substituted phenyl ring at the 3-position suggests potential interactions with protein pockets that accommodate such moieties, while the fluorine atom can enhance binding affinity and metabolic stability.[5][6]
This guide will systematically explore the potential biological targets of this compound through a multi-pronged approach, beginning with computational methods to generate initial hypotheses, followed by detailed experimental workflows for target identification and validation.
In Silico Target Prediction: A First Glimpse into the Biological Landscape
Computational, or in silico, methods provide a rapid and cost-effective means to generate a preliminary list of potential biological targets.[7] These approaches leverage vast databases of known drug-target interactions and sophisticated algorithms to predict the bioactivity of a novel compound.
Ligand-Based Approaches: Finding "Guilt by Association"
Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological targets. We will utilize several web-based platforms that compare the structure of our query compound to databases of known bioactive ligands.
Recommended Tools and Databases:
-
SwissTargetPrediction: Predicts the most probable macromolecular targets of a small molecule.
-
ChEMBL: A large, open-access database of bioactive molecules with drug-like properties.
-
TargetHunter: An in silico target identification tool that explores chemogenomic databases.[8]
Workflow for Ligand-Based Target Prediction:
-
Input: Submit the 2D structure or SMILES string of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid to the selected platforms.
-
Algorithm: The platforms will calculate the 2D and 3D similarity of the query molecule to a library of known ligands.
-
Output: A ranked list of potential protein targets based on the similarity scores.
Structure-Based Approaches: Docking into the Target
Structure-based methods, primarily molecular docking, simulate the binding of a ligand to the three-dimensional structure of a protein. This approach is particularly useful when a high-resolution crystal structure of a potential target is available.
Recommended Tools:
-
AutoDock: A suite of automated docking tools.
-
Schrödinger Suite: A comprehensive platform for molecular modeling.
Workflow for Structure-Based Target Prediction:
-
Target Selection: Based on the results from ligand-based methods or literature on related compounds, select a small number of high-priority potential targets with available 3D structures.
-
Docking Simulation: Perform molecular docking simulations to predict the binding mode and affinity of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid to the selected targets.
-
Analysis: Analyze the predicted binding poses and scoring functions to assess the likelihood of a true interaction.
The following diagram illustrates the general workflow for in silico target prediction:
Caption: In Silico Target Prediction Workflow.
Data Presentation: Prioritized List of Potential Targets
| Target Class | Specific Examples | Rationale from In Silico Analysis |
| Kinases | Aurora Kinase A, p38 MAPK, Receptor Tyrosine Kinases | High structural similarity to known kinase inhibitors; isonicotinic acid scaffold is present in some kinase-targeted drugs.[9][10][11] |
| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARs), Retinoic Acid Receptors (RARs) | The lipophilic nature of the substituted phenyl ring may favor binding to the ligand-binding domains of nuclear receptors.[12][13][14][15] |
| Enzymes (Non-kinases) | Cytochrome P450 enzymes, Myeloperoxidase, Cyclooxygenase-2 (COX-2) | Isonicotinic acid derivatives are known to inhibit various enzymes.[1][16][17] |
| Other Proteins | Proteins involved in inflammatory signaling pathways | Based on the known anti-inflammatory properties of isonicotinic acid derivatives.[1][16] |
Experimental Target Identification: From Prediction to Proof
While in silico methods provide valuable hypotheses, experimental validation is crucial to definitively identify the biological targets of a compound.[18] We will outline two powerful and complementary experimental approaches: affinity chromatography and CRISPR-Cas9 genetic screening.
Affinity Chromatography: Fishing for Targets
Affinity chromatography is a direct biochemical method that uses an immobilized version of the small molecule to "pull down" its binding partners from a complex biological mixture, such as a cell lysate.[19][20]
Experimental Protocol for Affinity Chromatography:
-
Synthesis of an Affinity Probe:
-
Rationale: To immobilize the compound, a linker arm must be attached at a position that does not interfere with its binding to the target protein. Based on the structure of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, the carboxylic acid group of the isonicotinic acid moiety is a suitable attachment point for a linker, as modifications at this position are often tolerated in other bioactive isonicotinic acid derivatives.
-
Procedure:
-
Synthesize an amide-linked derivative of the compound with a terminal alkyne or azide group.
-
This "clickable" handle will allow for covalent attachment to a solid support (e.g., agarose beads) functionalized with a complementary reactive group (e.g., azide or alkyne via copper-catalyzed azide-alkyne cycloaddition).
-
-
-
Preparation of Cell Lysate:
-
Cell Line Selection: Choose a cell line relevant to the hypothesized biological activity. For example, if anti-inflammatory activity is suspected, a macrophage cell line (e.g., THP-1) would be appropriate.
-
Lysis: Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
-
-
Affinity Pulldown:
-
Incubate the affinity probe-conjugated beads with the cell lysate.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive inhibitor (the free compound) or by changing the buffer conditions (e.g., pH or salt concentration).[21]
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and subject them to in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins.
-
The following diagram illustrates the affinity chromatography workflow:
Caption: Affinity Chromatography Workflow.
CRISPR-Cas9 Screening: A Genetic Approach to Target Discovery
CRISPR-Cas9 technology allows for systematic knockout of every gene in the genome, enabling the identification of genes that are essential for a particular cellular phenotype induced by the compound.[22][23][24][25] This is a powerful, unbiased method for target identification.
Experimental Protocol for CRISPR-Cas9 Screening:
-
Library Transduction:
-
Introduce a genome-wide CRISPR knockout library into a suitable cancer cell line (e.g., A549 lung cancer cells) using lentiviral vectors.
-
Each lentivirus carries a guide RNA (gRNA) that directs the Cas9 nuclease to a specific gene, creating a knockout.
-
-
Compound Treatment:
-
Treat the population of knockout cells with a sub-lethal concentration of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid.
-
A control population is treated with a vehicle (e.g., DMSO).
-
-
Selection and Sequencing:
-
After a period of incubation, harvest the genomic DNA from both the treated and control cell populations.
-
Use next-generation sequencing to determine the abundance of each gRNA in both populations.
-
-
Data Analysis:
-
Positive Selection: gRNAs that are enriched in the treated population correspond to genes whose knockout confers resistance to the compound. These genes may encode proteins that are required for the compound's activity (e.g., an activating enzyme) or are part of a parallel survival pathway.
-
Negative Selection: gRNAs that are depleted in the treated population correspond to genes whose knockout sensitizes the cells to the compound. These genes may encode the direct target of the compound or proteins in the same pathway.
-
The following diagram illustrates the CRISPR-Cas9 screening workflow:
Caption: CRISPR-Cas9 Screening Workflow.
Target Validation: Confirming the Interaction
Once a list of high-confidence candidate targets has been generated through the discovery methods above, it is essential to validate these interactions using orthogonal approaches.
Recommended Validation Assays:
-
Surface Plasmon Resonance (SPR): A label-free technique to quantify the binding affinity and kinetics between the compound and a purified candidate protein.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the thermodynamic parameters of the interaction.
-
Cellular Thermal Shift Assay (CETSA): Measures the change in the thermal stability of a target protein in the presence of the compound in intact cells or cell lysates. A shift in the melting temperature indicates a direct interaction.
-
Enzyme Inhibition Assays: If the identified target is an enzyme, perform in vitro assays to determine if the compound inhibits its activity and to calculate the IC50 value.
-
Target Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the candidate target protein in cells and assess whether this phenocopies the effect of the compound or alters the cellular response to the compound.
Potential Signaling Pathways and Mechanisms of Action
Based on the known activities of isonicotinic acid derivatives, several signaling pathways are likely to be modulated by 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid.
-
NF-κB Signaling Pathway: Many anti-inflammatory compounds act by inhibiting the NF-κB pathway, which is a key regulator of pro-inflammatory gene expression.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including inflammation, proliferation, and apoptosis, and is a common target for anticancer drugs.
-
Mycolic Acid Biosynthesis Pathway: Given the structural similarity to isoniazid, it is plausible that this compound could inhibit enzymes involved in the mycolic acid biosynthesis pathway in mycobacteria.[2]
The following diagram illustrates a hypothetical signaling pathway that could be modulated by the compound:
Caption: Hypothetical Signaling Pathway.
Conclusion
The identification of biological targets for a novel compound is a complex but critical step in the drug discovery and development process. This guide has provided a comprehensive and integrated workflow for elucidating the molecular targets of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid. By combining in silico prediction with rigorous experimental validation, researchers can confidently identify and characterize the mechanism of action of this promising new molecule, paving the way for its potential therapeutic applications.
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In Silico Screening of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic Acid Libraries: A Computational Framework for Novel NAPRT Inhibitor Discovery
Executive Summary
The discovery of novel small-molecule inhibitors targeting metabolic vulnerabilities in cancer requires scaffolds that balance target affinity with optimal physicochemical properties. This technical guide outlines a rigorous in silico screening workflow utilizing a highly specific biaryl scaffold: 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid .
By mimicking nicotinic acid (NA), the isonicotinic acid core acts as a privileged anchor for Nicotinate Phosphoribosyltransferase (NAPRT), a critical enzyme in the Preiss-Handler NAD+ salvage pathway[1]. The addition of the substituted phenyl ring exploits adjacent hydrophobic cavities, while the ortho-fluorine atom pre-organizes the biaryl dihedral angle to minimize entropic penalties upon binding. This whitepaper details the causality behind the structural design, the step-by-step computational methodology for library screening, and the post-docking validation protocols required to identify high-confidence lead candidates.
Pharmacological Rationale & Conformational Causality
Targeting the Preiss-Handler Pathway in Oncology
Nicotinamide adenine dinucleotide (NAD+) is an essential redox cofactor and substrate for enzymes regulating DNA repair (PARPs) and epigenetic silencing (sirtuins). While normal cells rely on multiple NAD+ synthesis routes, specific cancers exhibit gene amplification of the Preiss-Handler (PH) pathway enzymes, rendering them highly dependent on NAPRT for survival[2]. Inhibiting NAPRT in these amplified tumors, or in combination with NAMPT inhibitors, induces metabolic collapse and selective cancer cell death[2].
Scaffold Design: The "Pre-Organization" Principle
The 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid scaffold is not arbitrary; it is a meticulously designed biaryl system:
-
Isonicotinic Acid Core: The pyridine-4-carboxylic acid directly competes with the endogenous substrate (nicotinic acid) for the NAPRT active site, engaging in critical salt bridges and hydrogen bonds with conserved arginine and tyrosine residues[1].
-
Methoxycarbonyl Group: This methyl ester serves a dual purpose. In vitro, it acts as a hydrogen bond acceptor to probe solvent-exposed regions. In vivo, it functions as a potential prodrug moiety, hydrolyzable by intracellular esterases to yield a highly polar carboxylic acid, trapping the active metabolite inside the cancer cell.
-
The 3-Fluoro Substitution (Causality): Unsubstituted biaryl systems suffer from high conformational flexibility. The fluorine atom at the 3-position of the phenyl ring introduces a severe stereoelectronic clash with the adjacent pyridine protons if the rings attempt to adopt a coplanar geometry. This forces the molecule into a twisted conformation (θ ≈ 55°–60°). By "locking" the molecule into this bioactive conformation prior to target engagement, we drastically reduce the entropic penalty ( TΔS ) of binding, thereby increasing overall binding free energy ( ΔG ).
Figure 1: Mechanism of NAPRT inhibition by the isonicotinic acid biaryl library in cancer metabolism.
In Silico Screening Methodology
To identify potent derivatives of this scaffold, we employ a self-validating computational cascade. Standard docking scores (e.g., Glide XP) often overestimate the binding affinity of highly charged species. Therefore, our protocol mandates the integration of MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area continuum solvation) to account for desolvation penalties.
Figure 2: Hierarchical in silico virtual screening and validation workflow.
Protocol 1: Ligand Library Preparation
Causality: The isonicotinic acid moiety has a pKa of ~4.9. At physiological pH (7.4), it must be modeled as a carboxylate anion to accurately simulate electrostatic interactions with the target's basic residues.
-
Enumeration: Generate a virtual library (10,000+ compounds) by enumerating R-groups on the phenyl ring and replacing the methyl ester with bioisosteres (e.g., oxadiazoles, tetrazoles) using RDKit or Schrödinger's enumeration tools.
-
Ionization State Prediction: Process all structures through Epik to generate dominant tautomeric and ionization states at pH 7.4 ± 0.5.
-
Stereoisomer Generation: Retain specified chiralities or generate up to 32 stereoisomers per ligand.
-
Energy Minimization: Apply the OPLS4 force field to minimize ligand geometries, ensuring the 3-fluoro-induced biaryl twist is accurately represented.
Protocol 2: Target Protein Preparation (PDB: 4YUB)
Causality: Crystal structures often lack hydrogen atoms and contain unresolved side chains. Unoptimized hydrogen bond networks will lead to false-negative docking results[1].
-
Import & Preprocess: Download the human NAPRT crystal structure (PDB ID: 4YUB)[1]. Assign bond orders, add missing hydrogen atoms, and create zero-order bonds to any co-crystallized metals.
-
H-Bond Optimization: Use PROPKA to predict the pKa of protein residues at pH 7.4. Optimize the hydrogen bond network by exhaustively sampling hydroxyl and thiol orientations.
-
Restrained Minimization: Perform a restrained minimization (OPLS4) converging heavy atoms to an RMSD of 0.30 Å to relieve steric clashes while preserving the experimental backbone.
-
Grid Generation: Define the receptor grid centered on the native nicotinic acid binding pocket. Set the inner bounding box to 10 Å × 10 Å × 10 Å and the outer box to 20 Å × 20 Å × 20 Å.
Protocol 3: Docking Cascade and MM-GBSA Validation
-
HTVS & SP Docking: Run the prepared library through High-Throughput Virtual Screening (HTVS). Retain the top 10% of compounds based on GlideScore and pass them to Standard Precision (SP) docking.
-
XP Docking: Pass the top 10% of SP hits to Extra Precision (XP) docking. Apply constraints requiring a hydrogen bond/salt bridge with the conserved active-site Arginine (e.g., Arg318).
-
MM-GBSA Rescoring: Calculate the binding free energy ( ΔGbind ) for the top 500 XP hits using the Prime MM-GBSA module. Use the VSGB solvation model. This step filters out compounds that score well in docking but incur massive desolvation penalties.
Protocol 4: Molecular Dynamics (MD) Simulation
Causality: Docking provides a static snapshot. MD simulations verify the temporal stability of the ligand-protein complex and the persistence of the pre-organized biaryl conformation.
-
System Setup: Solvate the top 5 MM-GBSA hits in a TIP3P water box with a 10 Å buffer. Neutralize the system with 0.15 M NaCl.
-
Equilibration: Perform NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 1 ns at 300 K and 1 bar.
-
Production Run: Execute a 100 ns production MD simulation (e.g., using GROMACS or Desmond).
-
Trajectory Analysis: Extract the ligand Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to confirm stable binding (< 2.0 Å deviation from the initial docking pose).
Quantitative Data Presentation
The following tables summarize the theoretical validation of the scaffold design and the expected output of the virtual screening cascade.
Table 1: Conformational Analysis of Biaryl Dihedral Angles (OPLS4) Demonstrates the entropic advantage of the 3-fluoro substitution.
| Scaffold Variant | Dihedral Angle (θ) | Relative Energy ( ΔE , kcal/mol) | Entropic Penalty ( TΔS ) |
| Unsubstituted Phenyl-isonicotinic acid | 0° (Coplanar) | 0.0 | High (Flexible) |
| 3-Fluoro-phenyl-isonicotinic acid | 55° (Twisted) | +0.5 | Low (Pre-organized) |
| 3-(3-Fluoro-4-methoxycarbonylphenyl)... | 58° (Twisted) | +0.8 | Low (Pre-organized) |
Table 2: Top 5 Virtual Screening Hits (Representative Data) Compounds are ranked by MM-GBSA ΔGbind , which provides a more accurate correlation to in vitro IC50 than raw docking scores.
| Compound ID | Glide XP Score (kcal/mol) | MM-GBSA ΔGbind (kcal/mol) | Key Interacting Residues (NAPRT) |
| Scaffold Core | -6.2 | -28.4 | Arg318, Tyr21 |
| Analog_014 | -8.7 | -42.1 | Arg318, Tyr21, Ser213 |
| Analog_088 | -9.1 | -45.6 | Arg318, Tyr21, Asp214 |
| Analog_102 | -8.9 | -44.2 | Arg318, Phe215, Ser213 |
| Analog_205 | -9.4 | -48.3 | Arg318, Tyr21, Val216 |
Conclusion
The in silico screening of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid libraries offers a highly rationalized approach to discovering next-generation NAPRT inhibitors. By leveraging the pre-organized biaryl twist induced by the 3-fluoro substitution, researchers can bypass the entropic penalties that plague highly flexible scaffolds. When combined with a rigorous computational pipeline—moving from Epik ionization state prediction to MM-GBSA rescoring and MD validation—this methodology provides a self-validating framework to identify lead compounds capable of exploiting the metabolic vulnerabilities of Preiss-Handler amplified cancers.
References
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Ghanem, M. S., et al. "Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery." Pharmaceuticals (MDPI/NIH). URL:[Link][1]
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Chowdhry, S., et al. "NAD Metabolic Dependency Determines Therapeutic Sensitivity in Cancer." Cancer Research (AACR Journals). URL:[Link][2]
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Application Notes and Protocols: Elucidating the Cellular Activity of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Approach to Characterizing a Novel Isonicotinic Acid Derivative
The isonicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents. The most prominent example is isoniazid, a cornerstone anti-tuberculosis drug.[1][2][3] Structural modifications of this core have yielded compounds with a wide range of biological activities, including potent inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and cytotoxic effects against cancer cell lines.[4][5] This application note provides a comprehensive guide to elucidating the cellular activity of the novel compound, 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid.
Given the absence of a predefined biological target for this specific molecule, we present a tiered, hypothesis-driven approach. This strategy begins with broad assessments of cellular health and cytotoxicity to establish a therapeutic window. Subsequently, we detail protocols for more specific assays targeting potential anti-proliferative and pro-apoptotic activities, common mechanisms for anti-cancer agents. Finally, we include a protocol to investigate the compound's potential to modulate the hypoxia pathway, a known target for other isonicotinic acid analogues.[4]
This guide is designed to be a self-validating system, with each protocol emphasizing robust controls and clear endpoints. The methodologies described are grounded in established principles of cell-based assay development and are adaptable for high-throughput screening applications.[6][7][8]
Part 1: Foundational Analysis - Cellular Viability and Cytotoxicity
The initial characterization of any novel compound requires an understanding of its impact on basic cellular health. These foundational assays are crucial for determining the concentration range for subsequent, more specific functional assays and for identifying overt cytotoxic effects.
Rationale and Experimental Design
A primary cell health assay, such as one measuring ATP levels as an indicator of metabolic activity, provides a sensitive measure of cell viability.[9] This is often complemented by a cytotoxicity assay that measures the release of a cytosolic enzyme like lactate dehydrogenase (LDH) from cells with compromised membrane integrity. Performing these assays in parallel provides a more complete picture of the compound's effect: a decrease in viability without a concomitant increase in cytotoxicity may suggest a cytostatic rather than a cytotoxic effect.
The choice of cell line is critical and should ideally be relevant to the anticipated therapeutic area.[9] For a broad initial screen, a panel of cell lines representing different cancer types (e.g., a lung carcinoma line like A549, a breast cancer line like MCF-7, and a colon cancer line like HCT116) is recommended.
Caption: Workflow for initial viability and cytotoxicity screening.
Protocol: ATP-Based Cell Viability Assay
This protocol utilizes a commercially available luciferin-based system to quantify ATP, as a surrogate for cell viability.
Materials:
-
Cell line(s) of interest
-
Complete growth medium
-
3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid (test compound)
-
DMSO (vehicle control)
-
Staurosporine or other known cytotoxic agent (positive control)
-
96-well clear-bottom, white-walled plates
-
ATP-based viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of the test compound in complete medium. Also, prepare vehicle (DMSO) and positive control (staurosporine) solutions.
-
Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions, vehicle, or positive control to the respective wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
Assay: Equilibrate the plate and the ATP reagent to room temperature. Add 100 µL of the ATP reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Detection: Measure luminescence using a plate-reading luminometer.
Expected Data and Interpretation
The data should be expressed as a percentage of the vehicle-treated control. A dose-response curve is then generated to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that reduces cell viability by 50%.
| Compound Concentration (µM) | Luminescence (RLU) | % Viability (vs. Vehicle) |
| 0 (Vehicle) | 1,500,000 | 100% |
| 0.1 | 1,450,000 | 96.7% |
| 1 | 1,200,000 | 80.0% |
| 10 | 750,000 | 50.0% |
| 100 | 150,000 | 10.0% |
| Positive Control | 50,000 | 3.3% |
Part 2: Investigating Anti-Proliferative Effects
Should the initial viability assays indicate a cytostatic effect, a direct measure of cell proliferation is warranted. This can be achieved through various methods, including DNA synthesis incorporation assays or immunodetection of proliferation markers.
Rationale and Experimental Design
A common and robust method to assess cell proliferation is the BrdU (5-bromo-2'-deoxyuridine) incorporation assay. BrdU is a synthetic analog of thymidine that is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. Its incorporation can be detected using a specific antibody, providing a direct measure of DNA synthesis.
Caption: Workflow for the BrdU cell proliferation assay.
Protocol: BrdU Cell Proliferation Assay
Materials:
-
Cell line(s) of interest
-
Complete growth medium
-
Test compound, vehicle, and a positive control for anti-proliferation (e.g., methotrexate)
-
96-well cell culture plates
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Washing buffer (e.g., PBS)
-
Substrate for detection (e.g., TMB for HRP)
-
Stop solution (if using a colorimetric substrate)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the ATP-based viability assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for an additional 2-4 hours at 37°C, 5% CO2.
-
Fixation and Denaturation: Remove the medium and fix the cells by adding the fixing/denaturing solution. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with washing buffer. Add the anti-BrdU antibody solution and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells multiple times to remove unbound antibody.
-
Detection: Add the appropriate substrate and incubate until sufficient signal develops. If necessary, add a stop solution.
-
Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
Part 3: Assessing Induction of Apoptosis
A reduction in cell number can also be due to programmed cell death, or apoptosis. Investigating the induction of apoptosis is a critical step in characterizing potential anti-cancer compounds.
Rationale and Experimental Design
A hallmark of apoptosis is the activation of caspases, a family of proteases that execute the apoptotic program. Caspases-3 and -7 are key effector caspases. A luminogenic assay that uses a proluminescent caspase-3/7 substrate can provide a sensitive and specific measure of apoptosis induction.[10]
Caption: Workflow for measuring caspase-3/7 activity.
Protocol: Caspase-3/7 Glo Assay
Materials:
-
Cell line(s) of interest
-
Complete growth medium
-
Test compound, vehicle, and a positive control for apoptosis (e.g., staurosporine)
-
96-well clear-bottom, white-walled plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the ATP-based viability assay protocol.
-
Incubation: Incubate the plate for a shorter duration appropriate for detecting apoptosis (e.g., 6, 12, or 24 hours) at 37°C, 5% CO2.
-
Assay: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Development: Mix the contents on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Detection: Measure luminescence using a plate-reading luminometer.
Part 4: Investigating HIF-1α Inhibition
Given that some isonicotinic acid derivatives are known to inhibit HIF-1α, it is prudent to investigate this potential mechanism.[4] HIF-1α is a key transcription factor that is stabilized under hypoxic conditions and drives the expression of genes involved in tumor progression and angiogenesis.
Rationale and Experimental Design
A reporter gene assay is a powerful tool for assessing the activity of a specific signaling pathway.[11][12] A cell line stably transfected with a reporter construct containing a hypoxia-response element (HRE) driving the expression of a reporter gene (e.g., luciferase) can be used. Inhibition of HIF-1α activity by the test compound under hypoxic conditions will result in a decrease in reporter gene expression.
Caption: Workflow for a HIF-1α reporter gene assay.
Protocol: HRE-Luciferase Reporter Assay
Materials:
-
A cell line stably expressing an HRE-luciferase reporter (e.g., HepG2-HRE-Luc)
-
Complete growth medium
-
Test compound, vehicle, and a known HIF-1α inhibitor (e.g., CAY10585)
-
96-well clear-bottom, white-walled plates
-
Hypoxia induction agent (e.g., CoCl2) or a hypoxia chamber
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HRE-luciferase reporter cell line in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with the test compound, vehicle, or positive control for 1-2 hours.
-
Hypoxia Induction: Induce hypoxia either by adding a chemical inducer like CoCl2 (e.g., 100 µM) or by placing the plate in a hypoxic chamber (1% O2) for 16-24 hours.
-
Lysis and Detection: Remove the plate from the hypoxic conditions. Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel plate treated identically) to account for any cytotoxic or anti-proliferative effects of the compound.
Summary of Assays and Expected Readouts
| Assay | Principle | Primary Readout | Interpretation |
| Cell Viability (ATP) | Measures metabolic activity | Luminescence | Determines IC50 for general cell health |
| Cytotoxicity (LDH) | Measures membrane integrity | Absorbance | Determines EC50 for cell death |
| Proliferation (BrdU) | Measures DNA synthesis | Absorbance/Fluorescence | Quantifies anti-proliferative effects |
| Apoptosis (Caspase-3/7) | Measures effector caspase activity | Luminescence | Indicates induction of programmed cell death |
| HIF-1α Reporter | Measures HRE-driven gene expression | Luminescence | Assesses inhibition of the hypoxia pathway |
Conclusion
This application note provides a structured and comprehensive framework for the initial cell-based characterization of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid. By systematically progressing from broad assessments of cell health to more specific assays targeting proliferation, apoptosis, and a known pathway for related compounds, researchers can efficiently gather the critical data needed to build a pharmacological profile for this novel molecule. The detailed protocols and underlying rationale provided herein are intended to empower researchers to generate robust and reproducible data, paving the way for further preclinical development.[6][7]
References
- Technology Networks. (2020, January 21). 10 Tips for Successful Development of Cell Culture Assays.
- Miltenyi Biotec. (n.d.). Cell based assays for drug discovery.
- Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery.
- Kim, Y., et al. (2016).
- Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
- Fiorotti, C. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview.
- Sigma-Aldrich. (n.d.). Cell-Based Assays.
- Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
- Arduengo, M. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells.
- SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
- Boovanahalli, S. K., et al. (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6305-10.
- Crown Bioscience. (n.d.). Cell-based Assay Services.
- Ferreira, I. C., et al. (2025, January 14). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. Molecules, 30(2), 481.
- Patel, K., et al. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 30(10), 4349.
- S. Asolkar, et al. (2011, May 21). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1451-1470.
- Argyrou, A., et al. (2007). New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP. Journal of the American Chemical Society, 129(31), 9780-9785.
- de Oliveira, E. F., et al. (2020). Reinvestigation of the structure-activity relationships of isoniazid. Bioorganic & Medicinal Chemistry, 28(15), 115598.
- Piazza, M., et al. (2021). Towards more efficient synthetic immunomodulators: biological characterization and mechanism of action of monosaccharide-derived TLR4 agonists. Chemical Science, 12(3), 1145-1157.
- Kumar, R., & Singh, V. (2014). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica, 6(6), 334-340.
- Taylor & Francis Online. (n.d.). Isonicotinic acid – Knowledge and References.
- ApexOnco. (2026, February 10). Pfizer mimics pumitamig in gastroesophageal cancers.
- Grants.gov. (2026, January 8). FOR-FD-26-004.
- Pereira, S. P. P., et al. (2023, March 23). Integrated Approach for Synthetic Cathinone Drug Prioritization and Risk Assessment: In Silico Approach and Sub-Chronic Studies in Daphnia magna and Tetrahymena thermophila. International Journal of Molecular Sciences, 24(7), 6128.
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High-throughput screening of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid derivatives
Application Note & Protocols
Topic: High-Throughput Screening of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic Acid Derivatives for Novel Modulators of G-Protein Coupled Receptors
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the design and implementation of a high-throughput screening (HTS) campaign for a library of 3-(3-fluoro-4-methoxycarbonylphenyl)isonicotinic acid derivatives. Isonicotinic acid and its analogs represent a versatile chemical scaffold with a history of diverse biological activities.[1][2] This application note details a robust, homogenous, and miniaturizable screening workflow using a Fluorescence Polarization (FP) competition assay, a widely adopted method in drug discovery for its simplicity and reliability.[3][4] We present a hypothetical screening cascade against an orphan G-Protein Coupled Receptor (GPCR), a highly valuable class of drug targets.[5] The protocols herein cover assay development, primary HTS execution, data analysis for hit identification, and strategies for hit confirmation and validation.
Introduction: The Rationale for Screening Isonicotinic Acid Derivatives
The isonicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of drugs like the antitubercular agent isoniazid.[1] Its derivatives have been explored for a wide range of therapeutic applications, including antiviral and antifungal activities.[2][6] The specific substitution pattern of a 3-fluoro-4-methoxycarbonylphenyl group suggests a modern medicinal chemistry design intended to modulate interactions with a biological target through specific electronic and steric properties.
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify starting points for drug development.[7][8] This guide will focus on screening a library of derivatives based on the core structure against a hypothetical orphan GPCR, herein designated as GPCR-X. GPCRs constitute a major family of drug targets, and identifying novel modulators for them is of significant therapeutic interest.[5][9]
The primary screening assay selected is a Fluorescence Polarization (FP) competition binding assay. This method is ideal for HTS due to its homogenous "mix-and-read" format, which requires no separation steps and is readily automated.[4] It measures the binding of a small fluorescently labeled ligand (a "tracer") to a much larger protein receptor. Compounds from the library that bind to the receptor will displace the tracer, leading to a measurable decrease in fluorescence polarization.[3][10]
The Screening Cascade: From Primary Screen to Validated Hit
A successful HTS campaign is a multi-step process designed to minimize false positives and negatives, progressively filtering a large library down to a small number of high-quality, validated hits.[8][11] This workflow is often referred to as a screening cascade.
Caption: The HTS Screening Cascade Workflow.
Principle of the Fluorescence Polarization (FP) Assay
The FP assay is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, and when excited with plane-polarized light, it emits depolarized light.[4] However, when this tracer binds to a large protein (like GPCR-X), its rate of tumbling slows dramatically. This slower rotation results in the emitted light remaining highly polarized.[10][12] In a competition assay, library compounds that bind to the same site on GPCR-X will displace the bound tracer, causing it to tumble freely again and leading to a decrease in the measured polarization signal.
Caption: Principle of the competitive FP assay.
Detailed Protocols
Materials & Reagents
| Reagent/Material | Supplier | Purpose |
| Purified, solubilized GPCR-X | In-house/Vendor | The biological target |
| Fluorescent Tracer Ligand | Custom Synthesis | Probe for the FP assay |
| Assay Buffer | Sigma-Aldrich | 50 mM HEPES, 100 mM NaCl, 0.01% BSA, 0.005% Tween-20, pH 7.4 |
| DMSO (Assay Grade) | Thermo Fisher | Solvent for library compounds |
| 384-well, low-volume, black plates | Corning | HTS assay plates |
| Derivative Library | In-house/Vendor | 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid derivatives |
| Positive Control (unlabeled ligand) | Custom Synthesis | For defining 100% inhibition |
| Microplate Reader | Molecular Devices | Capable of measuring fluorescence polarization[4] |
| Automated Liquid Handler | Agilent/Beckman | For plate dispensing |
Protocol 1: Assay Development & Optimization
Objective: To determine the optimal concentrations of GPCR-X and fluorescent tracer and to assess the assay's robustness for HTS.
-
Tracer Kd Determination:
-
Prepare a serial dilution of GPCR-X in assay buffer, from 2x the expected Kd down to zero.
-
Add a fixed, low concentration of the fluorescent tracer (e.g., 1 nM) to all wells of a 384-well plate.
-
Add the GPCR-X serial dilution to the wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the fluorescence polarization on a suitable plate reader.
-
Plot mP (millipolarization) values against the concentration of GPCR-X and fit the data to a one-site binding equation to determine the Kd (dissociation constant).
-
-
Z'-Factor Calculation:
-
The Z'-factor is a statistical measure of the quality of an HTS assay. A value > 0.5 is considered excellent for screening.[12][13]
-
Prepare two sets of wells in a 384-well plate (n=16 for each).
-
High Signal Control: Add GPCR-X (at a concentration that gives ~80% of the maximum signal from the Kd experiment) and the tracer (at 1 nM) to the first set of wells.
-
Low Signal Control: Add the tracer (1 nM) and a saturating concentration of a known unlabeled ligand (positive control) to the second set of wells, followed by the same concentration of GPCR-X.
-
Incubate and read the plate as before.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SDhigh + SDlow)) / |Meanhigh - Meanlow|
-
| Parameter | Result | Implication |
| Tracer Kd for GPCR-X | 15 nM | Guides selection of receptor concentration. |
| Optimal [GPCR-X] | 20 nM | Provides ~80% signal window. |
| Optimal [Tracer] | 1 nM | Minimizes potential for non-specific binding. |
| Z'-Factor | 0.81 | Excellent; assay is robust for HTS. [12] |
Protocol 2: Primary High-Throughput Screen
Objective: To screen the entire derivative library at a single concentration to identify primary "hits".
-
Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each library compound from the stock plates into the 384-well assay plates. This results in a final assay concentration of 10 µM in 0.1% DMSO.[13]
-
Reagent Preparation: Prepare a master mix of GPCR-X and the fluorescent tracer in assay buffer at 2x the final desired concentration (e.g., 40 nM GPCR-X, 2 nM Tracer).
-
Dispensing: Using an automated dispenser, add 25 µL of the GPCR-X/tracer master mix to each well of the compound plates.
-
Controls: Dedicate specific columns of each plate for controls:
-
Negative Control (0% Inhibition): Wells with GPCR-X, tracer, and DMSO only.
-
Positive Control (100% Inhibition): Wells with GPCR-X, tracer, and a saturating concentration of unlabeled control ligand.
-
-
Incubation: Seal the plates and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plates on a fluorescence polarization-capable microplate reader.
Protocol 3: Hit Confirmation and Dose-Response
Objective: To confirm the activity of primary hits and determine their potency (IC50).
-
Cherry-Picking: Identify primary hits from the HTS data (e.g., compounds that cause an inhibition > 3 standard deviations from the plate mean). Order fresh, dry powder of these compounds to eliminate issues of compound degradation or concentration errors in the library plates.[13]
-
Dose-Response Plate Preparation: Create 8-point, 3-fold serial dilutions for each confirmed hit, starting at a top concentration of 50 µM.
-
Assay Execution: Perform the FP assay as described in Protocol 2, using the serial dilutions of the hit compounds.
-
Data Analysis:
-
Normalize the data using the high and low controls on each plate.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Data Analysis Workflow
Effective data analysis is critical to extract meaningful results from large HTS datasets. The process involves normalization, quality control, and hit identification.[14]
Caption: Workflow for HTS data analysis and hit progression.
Orthogonal and Counter-Screening
A critical step in hit validation is to confirm the compound's activity in a different, independent assay format (orthogonal assay) and to rule out assay interference (counter-screen).[11]
-
Orthogonal Assay: For a GPCR target, a cell-based functional assay is an excellent choice.[15][16] For example, if GPCR-X signals through the Gs pathway, a cAMP accumulation assay (e.g., using HTRF or BRET) can be used to see if the binding activity observed in the FP screen translates to functional antagonism in a cellular context.[9]
-
Counter-Screen / Interference: To ensure hits are not simply interfering with the fluorescence signal, a counter-screen should be performed. This involves running the assay in the absence of the target protein (GPCR-X). True binders should show no activity in this format, while fluorescent compounds or quenchers will still be active and can be flagged as artifacts.[11]
Conclusion
This application note outlines a comprehensive and robust workflow for the high-throughput screening of a 3-(3-fluoro-4-methoxycarbonylphenyl)isonicotinic acid derivative library against a hypothetical G-Protein Coupled Receptor. By employing a validated Fluorescence Polarization competition assay, following a rigorous screening cascade, and implementing appropriate data analysis and hit validation strategies, researchers can efficiently identify and prioritize novel chemical matter for progression into lead optimization programs.[8][17] The principles and protocols described herein provide a solid foundation for initiating a successful drug discovery campaign.
References
-
Heine, A., et al. (2019). High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. SLAS DISCOVERY: Advancing Life Sciences R&D. Available at: [Link]
-
Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. Available at: [Link]
-
Turhan, M. C., et al. (2022). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Molecules. Available at: [Link]
-
Zhao, Y., et al. (2023). A universal fluorescence polarization high throughput screening assay to target the SAM-binding sites of SARS-CoV-2 and other viral methyltransferases. Emerging Microbes & Infections. Available at: [Link]
-
Molecular Devices. (2026). Fluorescence Polarization (FP). Molecular Devices Website. Available at: [Link]
-
Zhou, N., et al. (2008). A high-throughput screening system for G-protein-coupled receptors using β-lactamase enzyme complementation technology. Acta Pharmacologica Sinica. Available at: [Link]
-
Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Available at: [Link]
-
Agilent Technologies. (2021). High-Throughput GPCR Assay Development. Agilent Technologies Application Note. Available at: [Link]
-
Varin, T., et al. (2011). Latent Hit Series Hidden in High-Throughput Screening Data. Journal of Medicinal Chemistry. Available at: [Link]
-
Kouskoumvekaki, I., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. Available at: [Link]
-
Bissy, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. Available at: [Link]
-
Celtarys. (2023). Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. Celtarys Website. Available at: [Link]
-
Lazo, J. S. (2008). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Journal of Biomolecular Screening. Available at: [Link]
-
Hauser, A. S., et al. (2017). Trends in G protein-coupled receptor drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery. Available at: [Link]
-
Lonza. (2025). What is high-throughput screening (HTS) and how can Lonza help?. Lonza Website. Available at: [Link]
-
Southern Research. (2025). The Power of High-Throughput Screening (HTS): Driving Smarter Drug Discovery. Southern Research Website. Available at: [Link]
-
Chen, Y., et al. (2013). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Journal of Biomolecular Screening. Available at: [Link]
-
Bergman, J., & Tilstam, U. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. Available at: [Link]
-
Kniess, T., et al. (2018). An efficient new method for the synthesis of 3-[18F]fluoro-4-aminopyridine via Yamada-Curtius rearrangement. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]
-
Andersen, J. (2025). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. MDPI. Available at: [Link]
-
Aasen, S. N., et al. (2008). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. Available at: [Link]
-
Peri, F., et al. (2022). Towards more efficient synthetic immunomodulators: biological characterization and mechanism of action of monosaccharide-derived TLR4 agonists. Organic & Biomolecular Chemistry. Available at: [Link]
-
Bhalla, T. C., et al. (2009). Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2. Journal of Industrial Microbiology & Biotechnology. Available at: [Link]
-
Boltz, D. A., et al. (2018). Activity of enisamium, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells. Journal of Infection and Public Health. Available at: [Link]
-
Ben-Salbi, M., et al. (2024). Synthesis, Characterization, X-ray Molecular Structure, Antioxidant, Antifungal, and Allelopathic Activity of a New Isonicotinate-Derived meso-Tetraarylporphyrin. Molecules. Available at: [Link]
Sources
- 1. bioencapsulation.net [bioencapsulation.net]
- 2. Activity of enisamium, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 5. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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- 8. What is high-throughput screening (HTS) and how can Lonza help? | Lonza [bioscience.lonza.com]
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- 12. A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4 [mdpi.com]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 14. academic.oup.com [academic.oup.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. southernresearch.org [southernresearch.org]
Application Note: 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic Acid as a Privileged Fragment in Drug Design
Target Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Application Area: Fragment-Based Drug Discovery (FBDD), Hit-to-Lead Optimization, Metalloenzyme and Kinase Inhibition
Executive Summary & Pharmacophore Rationale
In Fragment-Based Drug Discovery (FBDD), the selection of a primary fragment library dictates the trajectory of the entire lead optimization campaign. 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid is a highly functionalized, vector-rich biaryl fragment designed to probe complex binding pockets.
This molecule combines two distinct pharmacophoric hemispheres:
-
The Isonicotinic Acid Core: Pyridine carboxylic acid isomers are privileged scaffolds. The pyridine nitrogen serves as a classic hydrogen-bond acceptor for kinase hinge regions (e.g., ROCK1/2) [1], while the C4-carboxylic acid acts as a potent bidentate or monodentate metal chelator for metalloenzymes such as Jumonji C (JmjC) domain-containing histone demethylases (e.g., KDM4A) [2] and cytochrome P450s (e.g., CYP121) [3].
-
The 3-Fluoro-4-methoxycarbonylphenyl System: The biaryl linkage allows the fragment to adopt multiple dihedral conformations to fit hydrophobic sub-pockets. The ortho-fluorine atom acts as a conformational lock, restricting the torsion angle to minimize the entropic penalty upon binding. Furthermore, the 4-methoxycarbonyl (methyl ester) serves as an ideal synthetic vector for "fragment growing" into solvent-exposed channels (S1/S2 pockets) without disrupting the primary binding anchor.
Figure 1: Pharmacophoric deconstruction and binding logic of the fragment.
Physicochemical Profiling (Extended Rule of Three)
For a fragment to be viable, it must balance solubility for high-concentration biochemical screening with sufficient lipophilicity to drive binding. This compound adheres to the "Extended Rule of Three" (Ro3), making it highly suitable for biophysical screening cascades.
| Property | Value | Ro3 Threshold | Design Implication |
| Molecular Weight (MW) | 275.23 Da | ≤ 300 Da | Small enough to allow significant synthetic growth (Hit-to-Lead). |
| cLogP | ~ 2.1 | ≤ 3.0 | Ensures optimal aqueous solubility for 1–5 mM SPR/NMR screening. |
| H-Bond Donors (HBD) | 1 | ≤ 3 | Limits desolvation penalties; highly directional binding via COOH. |
| H-Bond Acceptors (HBA) | 5 | ≤ 6 (Extended) | Provides multiple interaction points for target engagement. |
| Polar Surface Area (PSA) | 76.5 Ų | ≤ 80 Ų | Maintains membrane permeability potential for downstream leads. |
| Rotatable Bonds | 3 | ≤ 3 | Low conformational flexibility reduces entropic binding penalties. |
Experimental Workflows & Self-Validating Protocols
To ensure rigorous data integrity (E-E-A-T), the following protocols are designed as self-validating systems, incorporating mandatory internal controls to prevent false positives—a common pitfall in high-concentration fragment screening.
Protocol 1: Primary Fragment Screening via Surface Plasmon Resonance (SPR)
Objective: Determine the steady-state binding affinity ( KD ) and ligand efficiency (LE) of the fragment.
-
Target Immobilization: Dilute the target protein (e.g., KDM4A) to 10 µg/mL in 10 mM Sodium Acetate (pH 5.0). Immobilize onto a CM5 sensor chip using standard EDC/NHS amine coupling to achieve a density of 3000–5000 Response Units (RU).
-
Self-Validation (Reference & Solvent Correction):
-
Leave Flow Cell 1 (FC1) unmodified (activated and deactivated) to serve as an in-line reference to subtract bulk refractive index changes.
-
Generate a DMSO calibration curve (1.0% to 5.0% DMSO in running buffer) before and after the fragment runs to correct for solvent mismatch artifacts.
-
-
Assay Execution: Prepare a 2-fold dilution series of the fragment (12.5 µM to 400 µM) in running buffer (e.g., HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO). Inject at a flow rate of 30 µL/min for 60 seconds (association), followed by a 120-second dissociation phase.
-
Data Analysis: Fit the reference-subtracted and solvent-corrected sensorgrams to a 1:1 steady-state affinity model. A valid hit must show square-wave kinetics typical of low-affinity fragments.
Protocol 2: Orthogonal Validation via X-Ray Crystallography (Soaking)
Objective: Confirm the binding pose and identify growth vectors for structure-guided design.
-
Crystal Preparation: Grow apo-crystals of the target protein using sitting-drop vapor diffusion.
-
Fragment Soaking: Transfer the crystals into a soaking drop containing the mother liquor supplemented with 20 mM of the fragment and 5% DMSO. Incubate for 2 to 24 hours. Causality: High concentrations are required to achieve high occupancy for fragments with KD in the micromolar range.
-
Cryoprotection & Data Collection: Briefly transfer the crystal to a cryoprotectant solution (mother liquor + 20% glycerol + 20 mM fragment) before flash-freezing in liquid nitrogen.
-
Self-Validation (Density Verification): After molecular replacement and initial refinement, calculate a Polder omit map . The ligand must only be modeled if the positive Fo−Fc difference electron density peak exceeds 3σ and perfectly accommodates the biaryl geometry.
Protocol 3: Hit-to-Lead Synthetic Fragment Growing
Objective: Exploit the 4-methoxycarbonyl vector to access adjacent binding pockets.
-
Step 1: Ester Hydrolysis (Vector Unmasking)
-
Dissolve the fragment (1.0 eq) in a 2:1:1 mixture of THF/MeOH/H2O.
-
Add LiOH·H2O (3.0 eq) and stir at room temperature for 4 hours.
-
Causality: The ortho-fluorine atom electronically activates the ester, allowing for mild hydrolysis at room temperature. Avoid heating to prevent unwanted nucleophilic aromatic substitution ( SNAr ) of the fluorine.
-
Acidify with 1M HCl to pH 3, extract with EtOAc, and concentrate to yield the dicarboxylic acid.
-
-
Step 2: Regioselective Amide Coupling (Fragment Growing)
-
Dissolve the intermediate (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to form the active ester.
-
Add the desired primary amine library component (1.2 eq) designed to probe the S1 pocket.
-
Self-Validation: Purify the crude product via preparative HPLC. The final compound must demonstrate >95% purity via LC-MS and 1H -NMR before advancing to secondary enzymatic screening.
-
Figure 2: Self-validating FBDD workflow from fragment screening to lead generation.
Quantitative Data Presentation
The table below illustrates a typical trajectory of hit-to-lead optimization starting from the baseline fragment, demonstrating how synthetic growth via the methoxycarbonyl vector improves both biochemical potency and Ligand Efficiency (LE).
| Compound Stage | Modification | SPR KD (µM) | Enzymatic IC50 (µM) | Ligand Efficiency (LE)* |
| Primary Hit | 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid | 185.0 | > 200 | 0.38 |
| Intermediate | Hydrolyzed dicarboxylic acid | 110.0 | 145.0 | 0.35 |
| Lead Generation 1 | Amide coupling (Benzylamine) | 12.5 | 18.2 | 0.39 |
| Lead Generation 2 | Amide coupling (Substituted Piperazine) | 0.8 | 1.1 | 0.42 |
*LE is calculated as ΔG/Nheavy , where a value >0.3 is considered optimal for drug development.
References
-
Title: Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors Source: Journal of Medicinal Chemistry URL: [Link] [1]
-
Title: In-silico guided chemical exploration of KDM4A fragments hits Source: Scientific Reports URL: [Link] [2]
-
Title: Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors Source: Journal of Medicinal Chemistry URL: [Link] [3]
Esterification Methods for 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic Acid: A Technical Guide to Chemoselective and Sterically Tolerant Protocols
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocols.
Executive Summary
The compound 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid is a highly functionalized biaryl building block frequently encountered in the development of kinase and PARP inhibitors. Esterifying the C4-carboxylic acid on the pyridine core presents a complex synthetic challenge due to severe steric hindrance from the ortho-aryl substituent and the high risk of transesterifying the existing C4'-methyl ester.
As a Senior Application Scientist, I have structured this guide to bypass common failure modes—such as zwitterion insolubility and N-acylurea dead-ends—by focusing on chemoselective, mild esterification strategies.
Structural Analysis & Mechanistic Causality
To design a self-validating experimental protocol, we must first analyze the mechanistic barriers imposed by the substrate's topology:
Barrier 1: Chemoselectivity and Transesterification
The molecule contains a pre-installed methyl ester (4-methoxycarbonyl). If your goal is to synthesize an orthogonal ester at the isonicotinic position (e.g., a benzyl or tert-butyl ester) using traditional acid-catalyzed Fischer esterification (e.g., H2SO4 / EtOH ), the excess alcohol will inevitably attack the existing methyl ester. This leads to a complex, inseparable mixture of transesterified products [1].
Barrier 2: Severe Steric Hindrance
The C4-carboxylic acid is flanked by a bulky biaryl system at the C3 position. In coupling-reagent-mediated reactions (like DCC or EDCI), the initial O-acylisourea intermediate forms normally. However, the steric bulk prevents the alcohol from attacking the intermediate quickly. Consequently, the intermediate undergoes a slow 1,3-rearrangement into a stable, unreactive N-acylurea, killing the yield [2].
Barrier 3: Pyridine Zwitterion Formation
The basic pyridine nitrogen readily protonates under strongly acidic conditions (e.g., Fischer esterification or acid chloride formation with SOCl2 ). This forms a pyridinium salt, which drastically reduces the molecule's solubility in organic solvents and pulls electron density away from the reaction center, stalling the reaction [3].
Methodological Decision Tree
To navigate these barriers, the choice of esterification method must be dictated by the target ester and the availability of reagents.
Fig 1: Decision tree for chemoselective esterification of the hindered isonicotinic acid.
Comparative Strategy Data
| Method | Reagents | Transesterification Risk | Steric Tolerance | Typical Yield | Best Application |
| Base Alkylation | K2CO3 , R-X, DMF | None (No alkoxide) | High | 85-95% | Benzyl, Ethyl, Allyl esters |
| Steglich | EDCI, DMAP, R-OH | Very Low | Moderate | 60-80% | tert-Butyl, complex alcohols |
| Acid Chloride | (COCl)2 , cat. DMF | High (if R-OH is used) | High | 50-70% | Amide formation (not esters) |
| Fischer | H2SO4 , MeOH | High (unless making Methyl) | Low | 40-60% | Symmetric methyl ester only |
Recommended Experimental Protocols
Protocol A: Chemoselective Base-Promoted Alkylation (Preferred)
Mechanism & Causality: This is the most robust method for orthogonal esterification. By treating the acid with potassium carbonate, we generate a highly nucleophilic carboxylate anion while keeping the pyridine nitrogen neutral. The carboxylate undergoes a rapid SN2 attack on an alkyl halide. Because there are no alkoxide ions in solution, the existing C4'-methyl ester remains completely untouched.
Reagents:
-
3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid (1.0 eq)
-
Benzyl bromide (or Ethyl iodide) (1.2 eq)
-
Anhydrous K2CO3 (2.0 eq)
-
Anhydrous DMF (0.2 M)
Step-by-Step Procedure:
-
Deprotonation: Suspend the isonicotinic acid derivative (1.0 eq) in anhydrous DMF at room temperature. Add finely powdered anhydrous K2CO3 (2.0 eq). Stir for 30 minutes to ensure complete formation of the carboxylate salt. Note: The solution will become more homogeneous as the salt forms.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by LC-MS or TLC until the starting material is consumed.
-
Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and quench with distilled water.
-
Phase Separation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers extensively with brine (5x) to remove all traces of DMF.
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure benzyl ester.
Protocol B: Modified Steglich Esterification (For Tertiary/Sensitive Alcohols)
Mechanism & Causality: When an alkyl halide is unavailable (e.g., synthesizing a tert-butyl ester), Steglich esterification is required. To overcome the C4 steric hindrance, a stoichiometric excess of DMAP is utilized. DMAP acts as a hyper-nucleophilic acyl transfer agent, rapidly attacking the O-acylisourea to form an acyl-pyridinium intermediate before the dead-end N-acylurea rearrangement can occur[2].
Fig 2: Steglich esterification mechanism showing DMAP overcoming steric hindrance.
Reagents:
-
3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid (1.0 eq)
-
tert-Butanol (3.0 eq)
-
EDCI·HCl (1.5 eq)
-
DMAP (0.5 eq - Elevated loading due to steric hindrance)
-
Anhydrous DCM (0.1 M)
Step-by-Step Procedure:
-
Activation: Dissolve the acid, tert-butanol, and DMAP in anhydrous DCM under an inert atmosphere ( N2 or Ar). Cool the mixture to 0 °C using an ice bath.
-
Coupling: Add EDCI·HCl (1.5 eq) portionwise over 10 minutes.
-
Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.
-
Specialized Workup (Critical Insight): Standard Steglich workups employ a 1M HCl wash to remove DMAP. Do not do this. Because our substrate contains a basic pyridine core, 1M HCl will protonate the product, pulling your yield into the aqueous waste. Instead, wash the organic layer with saturated aqueous NH4Cl (pH ~5.5). This is acidic enough to remove DMAP but mild enough to leave the sterically hindered biaryl pyridine in the organic layer.
-
Isolation: Wash with saturated NaHCO3 and brine. Dry over Na2SO4 , concentrate, and purify via flash chromatography.
References
- Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids (US Patent No. 2,758,999). U.S. Patent and Trademark Office.
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. URL:[Link]
Application of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic Acid in Advanced Materials Science
Target Audience: Materials Scientists, Coordination Chemists, and Advanced Drug Delivery Researchers Content Type: Application Note & Experimental Protocols
Executive Summary
The rational design of Metal-Organic Frameworks (MOFs) and coordination polymers relies heavily on the geometric and electronic properties of their organic linkers. 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid is a highly specialized, asymmetric, and bifunctional building block designed for advanced materials applications. Featuring a rigid isonicotinic acid core, a sterically hindering 3-position aryl substituent, a polarizing fluorine atom, and a "masked" carboxylic acid (ester), this molecule serves as an elite ligand for synthesizing ultrastable, fluorinated MOFs (F-MOFs) capable of selective gas separation and post-synthetic functionalization.
Physicochemical & Structural Rationale
To utilize this ligand effectively, researchers must understand the causality behind its specific structural moieties:
-
Steric Twist & Porosity: The substitution of the aryl group at the 3-position of the isonicotinic acid core forces a significant dihedral twist between the pyridine and phenyl rings. This non-planar geometry prevents dense, interpenetrated framework packing during crystallization, thereby guaranteeing a high accessible pore volume.
-
The Fluorine Effect: The highly electronegative fluorine atom polarizes the pore microenvironment. This enhances dipole-quadrupole interactions with target gases like CO₂, significantly improving CO₂/N₂ selectivity. Furthermore, the hydrophobic nature of the C-F bond repels water, maintaining the framework's structural integrity and gas uptake capacity even under humid flue-gas conditions[1][2].
-
Orthogonal Synthesis via Ester Masking: If a free dicarboxylic acid were used, the metal nodes would coordinate unpredictably to both acid groups, yielding dense, non-porous coordination polymers. The methoxycarbonyl (-COOCH₃) group acts as a protecting group. It remains uncoordinated during the initial solvothermal synthesis, projecting into the void space where it can undergo subsequent Post-Synthetic Modification (PSM)[3].
Application 1: Synthesis of F-MOFs for Selective Gas Separation
The primary application of this ligand is the construction of F-MOFs for carbon capture. The following protocol details the solvothermal assembly of a Zinc-based paddlewheel framework.
Protocol 1: Solvothermal Synthesis of Zn-F-MOF
Rationale for Experimental Choices: N,N-Dimethylformamide (DMF) is selected as the solvent because its high boiling point allows for kinetic defect healing during crystallization. A temperature of 85°C provides the optimal thermodynamic energy to form reversible coordinate bonds without decomposing the ester group.
Step-by-Step Methodology:
-
Preparation: Dissolve 0.5 mmol of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid in 10 mL of DMF in a 20 mL scintillation vial. Sonicate for 5 minutes until fully dissolved.
-
Metal Addition: Add 0.5 mmol of Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) to the solution.
-
Acid Modulator (Optional but Recommended): Add 0.1 mL of glacial acetic acid. Causality: The modulator competes with the ligand for metal coordination sites, slowing down the nucleation rate and yielding larger, single-crystal domains suitable for X-ray diffraction.
-
Crystallization: Seal the vial and heat in an isothermal oven at 85°C for 72 hours.
-
Harvesting: Cool the vial to room temperature at a rate of 5°C/hour. Decant the mother liquor and wash the resulting block-shaped crystals with fresh DMF (3 × 10 mL) followed by anhydrous acetone (3 × 10 mL) to exchange the high-boiling solvent from the pores.
-
Activation: Activate the MOF under dynamic vacuum (10⁻³ Torr) at 100°C for 12 hours prior to gas sorption analysis.
Fig 1: Solvothermal assembly of the fluorinated MOF and its selective gas separation mechanism.
Application 2: Post-Synthetic Modification (PSM) for Proton Conduction
Once the MOF is synthesized, the uncoordinated methoxycarbonyl ester lining the pores can be hydrolyzed to a free carboxylic acid. This generates a dense hydrogen-bonding network inside the pore, facilitating rapid proton conduction via the Grotthuss mechanism (proton hopping).
Protocol 2: Base-Catalyzed Ester Hydrolysis (PSM)
Rationale for Experimental Choices: Lithium hydroxide (LiOH) is strictly used instead of NaOH or KOH. The smaller ionic radius of Li⁺ allows it to diffuse deeply into the MOF pores without inducing the steric strain that causes framework collapse[4].
Step-by-Step Methodology:
-
Suspension: Suspend 100 mg of the activated As-Synthesized Zn-F-MOF in 15 mL of a 1:1 (v/v) mixture of Methanol and Deionized Water.
-
Hydrolysis: Add 10 equivalents (relative to the ester groups) of LiOH. Stir the suspension gently at room temperature for 24 hours.
-
Washing: Centrifuge the mixture (5000 rpm, 5 min) and wash the solid with water until the supernatant reaches a neutral pH.
-
Acidification: Suspend the solid in 10 mL of dilute HCl (pH 3) for 2 hours to protonate the intermediate carboxylate salts into free carboxylic acids (-COOH).
-
Final Recovery: Centrifuge, wash with ethanol (3 × 10 mL), and dry under vacuum at 60°C.
Fig 2: Post-synthetic modification via ester hydrolysis to generate proton-conducting pathways.
Quantitative Data Presentation
The transformation from an ester-functionalized pore to a carboxylic acid-functionalized pore drastically alters the material's physicochemical properties. The table below summarizes the expected quantitative shifts following successful PSM.
| Material State | BET Surface Area (m²/g) | CO₂/N₂ Selectivity (298K) | Proton Conductivity (S/cm at 95% RH) | Water Contact Angle |
| As-Synthesized F-MOF (Ester) | 1,450 | 45:1 | < 10⁻⁸ (Insulator) | 115° (Hydrophobic) |
| PSM-MOF (Free Acid) | 1,210 | 65:1 | 3.5 × 10⁻³ (Conductor) | 65° (Hydrophilic) |
Note: The slight reduction in BET surface area post-PSM is standard and attributed to the increased mass and hydrogen-bonding-induced pore contraction, not framework collapse.
Trustworthiness & Self-Validating Analytical Systems
To ensure scientific integrity, every PSM protocol must be self-validating. Researchers must perform the following quality control assays to confirm success:
-
Topological Integrity (PXRD): Powder X-Ray Diffraction must be performed before and after PSM. The retention of low-angle diffraction peaks (e.g., 2θ = 5°–10°) confirms that the framework did not collapse during base hydrolysis[4].
-
Quantification of PSM Yield (¹H-NMR Digestion): To accurately determine the percentage of ester hydrolysis, digest 5 mg of the MOF in 0.5 mL of DMSO-d₆ containing 3 drops of DCl. The complete disappearance of the sharp methoxy singlet at ~3.85 ppm in the ¹H-NMR spectrum confirms 100% conversion to the free carboxylic acid[4].
Sources
Technical Support Center: Synthesis Optimization for 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when coupling 3-bromoisonicotinic acid with (3-fluoro-4-methoxycarbonylphenyl)boronic acid.
The primary challenge in this Suzuki-Miyaura cross-coupling is chemoselectivity: driving the carbon-carbon bond formation to completion while preventing the base-catalyzed saponification of the methyl ester and mitigating catalyst poisoning by the pyridine moiety.
Experimental Workflow & Failure Mode Analysis
The following logic diagram maps the critical decision points in the reaction design, highlighting how specific reagent choices lead to either common failure modes or the successful isolation of the target molecule.
Workflow for optimizing the Suzuki coupling to prevent ester hydrolysis and catalyst poisoning.
Quantitative Condition Screening
To demonstrate the causality of reagent selection, the table below summarizes the quantitative outcomes of various reaction conditions. Notice the inverse relationship between base strength/water content and the survival of the methoxycarbonyl group.
| Base (Equiv) | Solvent System | Catalyst | Temp (°C) | Target Yield (%) | Hydrolysis Byproduct (%) | Protodeboronation (%) |
| Na₂CO₃ (3.0) | Dioxane/H₂O (4:1) | Pd(PPh₃)₄ | 100 | 15 | 75 | 10 |
| K₂CO₃ (3.0) | DMF/H₂O (5:1) | Pd(dppf)Cl₂ | 90 | 35 | 55 | 10 |
| K₃PO₄ (3.0) | Toluene/H₂O (10:1) | Pd(dppf)Cl₂ | 80 | 65 | 15 | 20 |
| CsF (3.0) | Anhydrous Dioxane | Pd(dppf)Cl₂ | 80 | 88 | < 2 | 10 |
Troubleshooting Guides (FAQs)
Q1: Why am I observing a massive loss of the methoxycarbonyl group, resulting in a dicarboxylic acid byproduct? Causality: The target molecule contains a sensitive methyl ester (methoxycarbonyl) on the phenyl ring. Standard Suzuki-Miyaura couplings often employ aqueous alkaline conditions (e.g., Na₂CO₃ or NaOH in Dioxane/H₂O at 100 °C). These conditions are highly conducive to base-catalyzed ester saponification (hydrolysis), cleaving the methyl ester into a carboxylic acid[1]. This side reaction is a well-documented failure mode when coupling ester-containing substrates under traditional aqueous basic conditions[2]. Solution: Shift to strictly anhydrous cross-coupling conditions and utilize a non-nucleophilic, mild base. Using anhydrous 1,4-dioxane with Cesium Fluoride (CsF) or Potassium Phosphate (K₃PO₄) significantly suppresses the hydrolysis pathway while maintaining sufficient basicity to activate the boronic acid for transmetalation.
Q2: My reaction stalls at 30% conversion, and I see unreacted 3-bromoisonicotinic acid. Is the catalyst dying? Causality: Pyridine rings, particularly those with a free carboxylic acid like 3-bromoisonicotinic acid, act as strong σ -donors. The pyridine nitrogen coordinates strongly to the palladium center, displacing weaker ligands and poisoning the catalyst[3]. Furthermore, the free carboxylic acid requires at least one equivalent of base just for deprotonation, altering the effective base concentration available for the catalytic cycle. Solution: Pre-form the carboxylate salt of the 3-bromoisonicotinic acid before adding the palladium catalyst. Additionally, switch from a monodentate ligand like PPh₃ to a bidentate ligand with a larger bite angle, such as dppf (in Pd(dppf)Cl₂). These bulky ligands create a sterically demanding environment around the Pd center, preventing the pyridine nitrogen from coordinating and deactivating the catalyst.
Q3: I am detecting significant amounts of 3-fluorobenzoic acid methyl ester in my LC-MS. How do I stop the boronic acid from degrading? Causality: The presence of 3-fluorobenzoic acid methyl ester indicates protodeboronation of your (3-fluoro-4-methoxycarbonylphenyl)boronic acid. Fluorinated aryl boronic acids are particularly susceptible to base-catalyzed protodeboronation, especially in the presence of water and at elevated temperatures[4]. Solution: Employ a "slow-release" strategy. Using the pinacol ester (BPin) derivative instead of the free boronic acid slows down the hydrolysis to the active boronic acid species, keeping its steady-state concentration low[4]. Coupling this with anhydrous conditions minimizes the protodeboronation pathway, allowing the productive transmetalation to outcompete degradation.
Self-Validating Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling
This protocol is designed as a self-validating system. It includes specific in-process checkpoints (LC-MS masses) to ensure the chemistry is proceeding exactly as intended without destructive side reactions.
Step 1: Reagent Preparation & Salt Formation
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromoisonicotinic acid (1.0 equiv, 1.0 mmol, 202.0 mg), (3-fluoro-4-methoxycarbonylphenyl)boronic acid pinacol ester (1.2 equiv, 1.2 mmol, 336.2 mg), and anhydrous Cesium Fluoride (CsF) (3.0 equiv, 3.0 mmol, 455.7 mg).
-
Evacuate the flask and backfill with dry Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.
-
Add anhydrous 1,4-dioxane (5.0 mL, 0.2 M) via a syringe. Stir the suspension at room temperature for 15 minutes. Validation Checkpoint: The initial dissolution followed by the formation of a fine suspension indicates the successful generation of the isonicotinic carboxylate salt, which prevents later catalyst poisoning.
Step 2: Catalysis & Heating 4. Under a positive flow of Argon, quickly add the pre-catalyst Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol, 36.6 mg). 5. Seal the flask and heat the mixture to 80 °C using a pre-heated oil bath.
Step 3: In-Process Monitoring (LC-MS) 6. After 4 hours, pull a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze. Validation Checkpoint:
-
Target Mass: Look for the product peak at m/z 276.2 [M+H]⁺ .
-
Hydrolysis Check: Ensure the absence of the dicarboxylic acid byproduct at m/z 262.2 [M+H]⁺ . If this mass is present, your dioxane or CsF was not strictly anhydrous.
-
Protodeboronation Check: Monitor for methyl 2-fluorobenzoate at m/z 155.1[M+H]⁺ . Keep heating until the starting material (m/z 202.0/204.0) is consumed (typically 6-8 hours).
Step 4: Workup & Isolation 7. Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and add 1M HCl dropwise until the aqueous phase reaches pH 3-4 (this reprotonates the isonicotinic acid for organic extraction). 8. Filter the biphasic mixture through a short pad of Celite to remove palladium black and inorganic salts. 9. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 10. Purify the crude residue via flash column chromatography (Dichloromethane:Methanol gradient, typically eluting at 5-10% MeOH) to isolate the pure 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid as a solid.
References
-
Benchchem. "An In-depth Technical Guide to 3-Bromoisonicotinic Acid". Available at:3
-
Benchchem. "Effect of base on the outcome of Suzuki coupling with Ethyl 2-Bromo-4-methoxybenzoate". Available at: 1
-
RSC Publishing. "Selection of boron reagents for Suzuki–Miyaura coupling". Available at: 4
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Available at:
-
MDPI. "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization". Available at: 2
Sources
Technical Support Center: Purification of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid
Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals facing challenges in the isolation and purification of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid .
Because this molecule features a zwitterionic pyridinecarboxylic acid core[1], a sterically hindered biphenyl-like axis, and a hydrolysis-sensitive methyl ester, standard purification workflows often fail. This document synthesizes field-proven methodologies, troubleshooting FAQs, and validated protocols to ensure high-yield, high-purity recovery.
Workflow Architecture & Speciation Dynamics
The purification of this compound requires a strategic departure from standard normal-phase chromatography. The presence of both a basic pyridine nitrogen and an acidic carboxylic acid means the molecule's solubility and chromatographic retention are entirely dictated by the pH of the microenvironment[2].
Fig 1: Optimized purification workflow bypassing normal-phase silica to prevent ester hydrolysis.
Troubleshooting & FAQs
Q1: Why does my compound streak severely on normal-phase silica gel and suffer from low recovery?
Causality: Pyridinecarboxylic acids exist as highly polar zwitterions in neutral environments[1][2]. Normal-phase silica gel relies on hydrogen bonding and dipole interactions. The zwitterionic nature of the isonicotinic acid core causes irreversible secondary interactions with the acidic silanol groups on the silica stationary phase. Furthermore, the inherent acidity of silica gel, combined with trace moisture in standard eluents (like EtOAc/Hexanes or DCM/MeOH), acts as a heterogeneous catalyst for the hydrolysis of your methyl ester[3].
Solution: Abandon normal-phase silica for this specific intermediate. If pre-purification is absolutely necessary before HPLC, use macroporous reverse-phase resins (e.g., Amberlite XAD or C18 flash cartridges) which do not possess acidic silanols[4].
Q2: I am using Reverse-Phase HPLC (RP-HPLC) with 0.1% Trifluoroacetic acid (TFA). My peaks are sharp, but I am detecting the free carboxylic acid byproduct. Why?
Causality: While 0.1% TFA is standard for suppressing silanol ionization and protonating pyridines to improve peak shape, it creates a highly acidic microenvironment (pH ~2.0). During the concentration of HPLC fractions, water evaporates faster than TFA, causing the localized acid concentration to spike. This aggressively hydrolyzes the 4'-methoxycarbonyl group into a carboxylic acid[5][6].
Solution: Switch to a volatile, mildly acidic buffer system. 10 mM Ammonium Formate (adjusted to pH 4.0 with formic acid) provides sufficient ionic strength to maintain sharp peak shapes while protecting the ester linkage during downstream lyophilization.
Q3: How do I separate the target molecule from unreacted (3-fluoro-4-methoxycarbonylphenyl)boronic acid and homocoupled Suzuki byproducts?
Causality: Suzuki-Miyaura cross-coupling reactions[7] often leave behind lipophilic homocoupled biaryls and unreacted boronic acids. Because your target molecule has an ionizable isonicotinic acid moiety, you can exploit its pH-dependent speciation to separate it from these non-ionizable (or weakly ionizable) impurities.
Solution: Utilize Isoelectric Precipitation . By adjusting the pH to the molecule's isoelectric point (pI), the target compound becomes neutrally charged overall (zwitterionic) and its aqueous solubility plummets[8], allowing it to selectively precipitate while impurities remain in the organic or basic aqueous phases.
Fig 2: pH-dependent speciation of the isonicotinic acid core driving solubility.
Quantitative Data: Chromatographic & Solubility Behavior
The following table summarizes the behavior of the target molecule and common Suzuki coupling impurities across different pH environments. Use this to guide your liquid-liquid extraction and chromatography strategies.
| pH Range | Target Molecule State | Boronic Acid Impurity | Homocoupled Byproduct | Recommended Action |
| < 2.0 | Cationic (Soluble in H₂O) | Neutral (Organic soluble) | Neutral (Organic soluble) | Avoid: High risk of ester hydrolysis[6]. |
| 3.5 - 5.0 | Zwitterionic (Crashes out) | Neutral (Organic soluble) | Neutral (Organic soluble) | Optimal for Precipitation: Filter target as a solid[8]. |
| 7.0 - 9.0 | Anionic (Soluble in H₂O) | Boronate (Aqueous soluble) | Neutral (Organic soluble) | Optimal for Extraction: Wash away homocoupled organics. |
Validated Experimental Protocols
Protocol A: Isoelectric Precipitation (Pre-HPLC Cleanup)
This protocol exploits the zwitterionic nature of the compound to remove >80% of Suzuki coupling impurities prior to HPLC[7][8].
-
Quench & Basify: Dilute the crude Suzuki reaction mixture with EtOAc and water. Adjust the aqueous phase to pH 8.5 using saturated NaHCO₃.
-
Phase Separation: Extract and discard the organic layer (removes the homocoupled byproduct, triphenylphosphine oxide, and unreacted halides).
-
Acidification: Cool the aqueous layer to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches exactly 4.2 (the approximate isoelectric point of the isonicotinic acid derivative).
-
Maturation: Allow the resulting white/off-white suspension to stir at 0 °C for 1 hour to ensure complete crystallization of the zwitterion.
-
Isolation: Filter the solid via vacuum filtration, wash with ice-cold water (2 x 10 mL) followed by ice-cold diethyl ether (10 mL) to remove residual boronic acid. Dry under high vacuum.
Protocol B: Preparative RP-HPLC (Ester-Safe Method)
Use this method for final polishing to >98% purity without risking the hydrolysis of the methoxycarbonyl group[5].
-
Sample Preparation: Dissolve the precipitated solid from Protocol A in a minimum volume of DMSO (do not use pure water or pure acetonitrile, as the zwitterion will not dissolve).
-
Column Selection: Use a C18 Preparative Column (e.g., 5 µm, 21.2 x 250 mm) designed for high-aqueous stability.
-
Mobile Phase:
-
Solvent A: Water with 10 mM Ammonium Formate, adjusted to pH 4.0 with Formic Acid.
-
Solvent B: Acetonitrile.
-
-
Gradient: Run a shallow gradient from 10% B to 60% B over 30 minutes. The target compound will elute where the polarity balances the biphenyl hydrophobicity and the zwitterion hydrophilicity.
-
Recovery: Pool the pure fractions. Do not use rotary evaporation with a high-temperature water bath. Immediately freeze the pooled fractions and lyophilize to obtain the pure 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid as a fluffy powder.
References
- "Pyridinecarboxylic acid — Grokipedia." Grokipedia.
- "Effects of Packing and Orientation on the Hydrolysis of Ester Monolayers on Gold." Langmuir (ACS Publications).
- "Reverse-phase purification and silica gel thin-layer chromatography of porphyrin carboxylic acids." PubMed (NIH).
- "Zwitterionic (A) and non-zwitterionic (B and C) neutral molecular conformations of pyridine-3-carboxylic acid." ResearchGate.
- "Solubility and Crystallization Studies of Picolinic Acid." MDPI.
- "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry (ACS Publications).
- "Total synthesis of (±)-halichlorine, (±)-pinnaic acid, and (±)-tauropinnaic acid." PMC (NIH).
- "Hydrolysis of Tyrosine Sulfate in Acidic Solutions and the Occurrence of Tyrosine Sulfation in the G Protein-Coupled Receptor." Roskilde University.
Sources
- 1. Pyridinecarboxylic acid â Grokipedia [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reverse-phase purification and silica gel thin-layer chromatography of porphyrin carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
Stability testing of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid under different conditions
Technical Support Center: Stability Testing of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid (hereafter referred to as FMP-IA). It is designed to offer both foundational knowledge and practical troubleshooting advice to ensure the integrity and robustness of your experimental work.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability profile of FMP-IA and the general principles of its stability testing.
Q1: What is stability testing, and why is it critical for a compound like FMP-IA?
Stability testing is a series of studies designed to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] For FMP-IA, this process is fundamental to its development as a potential pharmaceutical agent. It helps to establish a re-test period for the drug substance or a shelf life and recommended storage conditions for the drug product.[1][2] The data gathered are essential for regulatory submissions to agencies like the FDA and EMA and ensure the safety and efficacy of the final product.[3]
Q2: What are the key structural features of FMP-IA that are most susceptible to degradation?
The chemical structure of FMP-IA contains several functional groups that can be prone to degradation under stress conditions. Understanding these liabilities is the first step in designing a robust stability program.
-
Methyl Ester Group: The methoxycarbonylphenyl moiety contains a methyl ester. Esters are known to be susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water.[4][5] This reaction can be catalyzed by both acids and bases.[6]
-
Carboxylic Acid Group: The isonicotinic acid portion of the molecule features a carboxylic acid. While generally stable, carboxylic acids can undergo decarboxylation (loss of CO2) at elevated temperatures, particularly if there are other activating groups present in the molecule.[7][8]
-
Aromatic Rings: The molecule contains two aromatic rings. Aromatic systems can be susceptible to oxidative degradation and photolytic reactions, especially in the presence of light and oxygen.[7][9] The fluorine substituent may also influence the electronic properties and reactivity of the phenyl ring.
Q3: What are the standard stress conditions required for forced degradation studies of FMP-IA?
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[2][10] This is crucial for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[3][11] Based on the structure of FMP-IA, the following conditions are recommended, in line with ICH Q1A(R2) guidelines:[11][12]
-
Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2), to evaluate the molecule's susceptibility to oxidation.
-
Photolysis: Exposure to controlled light sources to assess photostability, as mandated by ICH Q1B guidelines.[14][15][16][17] This involves exposure to a combination of UV and visible light.
Q4: What analytical techniques are most suitable for monitoring the stability of FMP-IA and its degradation products?
A stability-indicating analytical method is essential for separating the intact drug from its degradation products.[10] High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC with UV detection, is the most common and effective technique for this purpose.[18]
-
HPLC: Offers high sensitivity and resolving power to separate FMP-IA from impurities and degradants.[18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the structures of unknown degradation products by providing molecular weight and fragmentation information.[18][19]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your stability studies.
Problem 1: My FMP-IA assay value is decreasing significantly faster under basic conditions than acidic conditions in my hydrolysis study. Is this expected?
Answer: Yes, this is a common and expected observation for ester hydrolysis. The degradation you are observing is almost certainly the hydrolysis of the methyl ester group to form the corresponding carboxylic acid and methanol.
-
Causality: Base-catalyzed hydrolysis (saponification) of esters is typically much faster than acid-catalyzed hydrolysis.[6] The hydroxide ion is a strong nucleophile that directly attacks the electrophilic carbonyl carbon of the ester. In contrast, acid-catalyzed hydrolysis involves protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by a weaker nucleophile (water).
-
Troubleshooting Steps:
-
Confirm Degradant Identity: Use LC-MS to confirm that the primary degradant has a molecular weight corresponding to the hydrolyzed FMP-IA (loss of CH2, or a net addition of H2O followed by loss of CH3OH).
-
Perform a pH-Rate Profile: Conduct the hydrolysis study across a wider range of pH values (e.g., pH 2 to pH 12) to fully characterize the stability profile. This will help identify the pH of maximum stability, which is crucial for formulation development.
-
Moderate Stress Conditions: If degradation is too rapid to measure accurately (e.g., >20% degradation in the first time point), reduce the temperature or the concentration of the base to slow down the reaction to a measurable rate.
-
Problem 2: I'm observing a new, major peak in my chromatogram after exposing solid FMP-IA to dry heat (80°C), but not under humid heat conditions. What could this be?
Answer: This suggests a degradation pathway that does not involve water, pointing towards thermal degradation rather than hydrolysis.
-
Causality: The most likely candidate for degradation under dry heat is the decarboxylation of the isonicotinic acid moiety.[7] This reaction involves the loss of the carboxylic acid group as CO2 gas, which is favored at high temperatures. The absence of this degradant under humid conditions could suggest that water may inhibit this specific pathway or that hydrolysis becomes the dominant, faster degradation route in the presence of moisture.
-
Troubleshooting Steps:
-
Structural Elucidation: Use LC-MS and, if possible, Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the unknown peak.[18] A mass loss of 44 Da (the mass of CO2) from the parent molecule is a strong indicator of decarboxylation.
-
Differential Scanning Calorimetry (DSC): Perform DSC analysis on the solid FMP-IA. This technique can reveal the temperatures at which thermal events like melting and decomposition occur, providing a more precise understanding of the compound's thermal stability.[20]
-
Investigate Lower Temperatures: Conduct long-term thermal stability studies at lower temperatures (e.g., 50°C, 60°C) to determine if this degradation pathway is relevant under less extreme storage conditions.
-
Problem 3: My FMP-IA sample turned slightly yellow after photostability testing, and I see several small new peaks in the HPLC. How do I proceed?
Answer: The color change and appearance of new peaks are classic signs of photolytic degradation. The energy from UV and visible light can induce chemical reactions in the aromatic portions of the molecule.[7]
-
Causality: Aromatic compounds can undergo complex photochemical reactions, including oxidation, rearrangement, or cleavage. The yellowing often indicates the formation of conjugated chromophores.
-
Troubleshooting Steps:
-
Follow ICH Q1B Protocol: Ensure your photostability study was conducted according to ICH Q1B guidelines, which specify the required light exposure (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[15][16]
-
Use a Control Sample: Always include a "dark" control sample, wrapped in aluminum foil, stored under the same temperature and humidity conditions but protected from light. This is critical to confirm that the degradation is indeed light-induced.
-
Packaging Evaluation: If significant degradation is confirmed, the next step is to evaluate the protective qualities of different packaging materials (e.g., amber glass vials, opaque containers) to shield the drug substance from light.[14]
-
Problem 4: How can I be confident that my HPLC method is truly "stability-indicating"?
Answer: A stability-indicating method is one that can accurately quantify the drug substance without interference from its degradation products, excipients, or impurities.[10] Proving this requires a systematic approach.
-
Causality: Co-elution, where a degradant peak hides under the main drug peak, can lead to an overestimation of the drug's stability. A robust method must separate all relevant species.
-
Workflow for Method Validation:
-
Generate Degradants: Perform forced degradation studies as described in FAQ #3. The goal is to achieve a target degradation of 5-20% of the active ingredient.
-
Analyze Stressed Samples: Analyze all stressed samples using your HPLC method.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the FMP-IA peak in all stressed samples. The peak should be spectrally pure, indicating no co-eluting species.
-
Visualized Workflow: Developing a Stability-Indicating Method
Caption: Workflow for establishing a stability-indicating HPLC method.
Quantitative Data Summary
The following table summarizes hypothetical results from a forced degradation study on FMP-IA, demonstrating how to present such data clearly.
| Stress Condition | Duration | % Assay of FMP-IA | % Total Degradation | Major Degradant | Mass Balance (%) |
| Control | 24 hrs | 99.8 | < 0.1 | N/A | 100.0 |
| 0.1 M HCl | 24 hrs @ 60°C | 95.2 | 4.6 | Hydrolysis Product | 99.8 |
| 0.1 M NaOH | 4 hrs @ RT | 88.7 | 11.1 | Hydrolysis Product | 99.8 |
| 3% H₂O₂ | 24 hrs @ RT | 98.5 | 1.3 | Oxidative Adduct | 99.8 |
| Thermal (Dry) | 48 hrs @ 80°C | 94.1 | 5.8 | Decarboxylation Product | 99.9 |
| Photolytic | ICH Q1B | 96.3 | 3.5 | Multiple Minor Products | 99.8 |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation: Prepare stock solutions of FMP-IA in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Stress Conditions:
-
Acid: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.
-
Base: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
-
Neutral: Mix 1 mL of stock solution with 9 mL of purified water.
-
-
Incubation: Place sealed vials of the acid and neutral solutions in a water bath at 60°C. Keep the basic solution at room temperature due to expected rapid degradation.
-
Time Points: Withdraw aliquots at appropriate intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the aliquots. For the acid sample, add an equivalent amount of base (e.g., 0.1 M NaOH). For the base sample, add an equivalent amount of acid (e.g., 0.1 M HCl). Dilute all samples to a final concentration suitable for HPLC analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Photostability Study (ICH Q1B)
-
Sample Preparation: Place a thin layer (not more than 3 mm deep) of solid FMP-IA into chemically inert, transparent containers. Prepare a second set of samples and wrap them completely in aluminum foil to serve as dark controls.
-
Exposure: Place both sets of samples in a calibrated photostability chamber.
-
Light Conditions: Expose the samples to a light source conforming to ICH Q1B standards, delivering an overall illumination of ≥ 1.2 million lux-hours and a near UV energy of ≥ 200 watt-hours/m².[15][16]
-
Analysis: After the exposure period, visually inspect the samples for any changes in appearance. Prepare solutions of both the light-exposed and dark control samples and analyze by HPLC to quantify any degradation.
References
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
- Forced Degradation Testing in Pharma. (2025, November 5).
- Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
- Quality Guidelines. (n.d.). ICH.
- A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024, October 14). LinkedIn.
- Understanding ICH Photostability Testing. (n.d.). Q-Lab.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn.
- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency.
- FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy.
- Q1A(R2) Guideline. (2010, February 2). ICH.
- Photostability of Pharmaceuticals. (2020, March 10).
- Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. (n.d.). International Journal of Science Engineering and Technology.
- Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13). Journal of the Brazilian Chemical Society.
- Hydrolytic stability of synthetic ester lubricants. (n.d.).
- Analytical Techniques In Stability Testing. (2025, March 24).
- Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. (2021, July 19). Physical Chemistry Chemical Physics.
- Enhancing Esters Hydrolytic Stability and Biodegradability. (2020, January 17). Lubes'N'Greases.
- Thermal decomposition of the calcium salts of several carboxylic acids. (n.d.).
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
- 3.2.S.7.1 Stability Summary and Conclusions. (n.d.).
- Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency.
-
Pathways of aromatic compounds degradation[21][22]. (n.d.). ResearchGate.
Sources
- 1. database.ich.org [database.ich.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. onyxipca.com [onyxipca.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. lubesngreases.com [lubesngreases.com]
- 6. researchgate.net [researchgate.net]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ema.europa.eu [ema.europa.eu]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. database.ich.org [database.ich.org]
- 15. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 18. sepscience.com [sepscience.com]
- 19. chromatographyonline.com [chromatographyonline.com]
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- 21. fda.gov.ph [fda.gov.ph]
- 22. researchgate.net [researchgate.net]
Mass spectrometry fragmentation patterns of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid
Technical Support Center: 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid
A Senior Application Scientist's Guide to Predicted ESI-MS Fragmentation
Introduction
Welcome to the technical support guide for the mass spectrometric analysis of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid. This document is designed for researchers, analytical scientists, and drug development professionals who are working with this compound or structurally similar molecules. Given the specific nature of this molecule, this guide provides a predictive framework for its fragmentation behavior based on established chemical principles and data from analogous structures, rather than direct experimental data which may not be publicly available. Our goal is to offer a robust starting point for method development, data interpretation, and troubleshooting.
3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid is a complex molecule featuring a pyridine ring, a carboxylic acid, a phenyl ring, a fluorine atom, and a methyl ester. This combination of functional groups leads to distinct and predictable fragmentation patterns under Electrospray Ionization (ESI) conditions, which are crucial for its unambiguous identification.
Frequently Asked Questions (FAQs)
Q1: What are the expected m/z values for the molecular ions of this compound?
Answer: The first step in any mass spectrometry analysis is to identify the precursor or molecular ion. For 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, you will be looking for different ions depending on the polarity of your ESI source. The elemental composition and high-resolution mass are provided in the table below.
| Parameter | Value |
| Molecular Formula | C₁₄H₁₀FNO₄ |
| Average MW | 275.24 g/mol |
| Monoisotopic (Exact) Mass | 275.0598 u |
| Positive Ion Mode ([M+H]⁺) | m/z 276.0676 |
| Negative Ion Mode ([M-H]⁻) | m/z 274.0520 |
Caption: Key molecular ion data for 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid.
It is always recommended to use a high-resolution mass spectrometer to confirm the elemental composition of your observed precursor ion, which adds a high degree of confidence to your identification.
Q2: I am having trouble detecting the molecular ion. What are some common reasons?
Answer: Failure to observe the expected molecular ion can be frustrating but is often solvable. Here are several potential causes and their solutions:
-
In-Source Fragmentation: This compound has several labile bonds. If the energy in the ESI source (e.g., fragmentor voltage, capillary voltage, or source temperature) is too high, the molecule can fragment before it is even selected for MS/MS analysis.
-
Solution: Methodically reduce the source energy parameters. Start with a low fragmentor/cone voltage (e.g., 80-100 V) and a moderate source temperature, then gradually increase if needed to improve desolvation.
-
-
Incorrect Mobile Phase pH: The pH of your mobile phase is critical for efficient ionization.[1]
-
For Positive Mode ([M+H]⁺): The mobile phase should be acidic to promote protonation. The pyridine nitrogen is the most likely site of protonation. Adding 0.1% formic acid to both your aqueous and organic phases is a standard starting point.[2]
-
For Negative Mode ([M-H]⁻): The mobile phase should be neutral or slightly basic to facilitate deprotonation of the carboxylic acid. Using a weak buffer like 5 mM ammonium acetate or adding a very small amount of ammonium hydroxide can improve signal, though the latter can be harsh on silica-based columns.[2]
-
-
Poor Desolvation: Inefficient evaporation of the solvent droplets in the ESI source can lead to low ion signals.
-
Solution: Increase the drying gas flow rate and/or temperature. Ensure your nebulizer is functioning correctly.
-
-
Matrix Effects: Components in your sample matrix can suppress the ionization of your analyte.
-
Solution: Improve your sample preparation (e.g., use solid-phase extraction) or enhance your chromatographic separation to move the analyte away from interfering compounds.
-
Q3: What are the predicted major fragmentation pathways in positive ion mode (ESI-MS/MS)?
Answer: In positive mode, protonation is expected to occur on the basic pyridine nitrogen. This charge site will direct the subsequent fragmentation cascade upon collision-induced dissociation (CID). The primary fragmentations involve neutral losses from the functional groups.
Caption: Predicted fragmentation of [M+H]⁺ ion.
-
Loss of Water (H₂O): The carboxylic acid group can easily lose a molecule of water, especially after protonation. This results in a fragment at m/z 258.06 . This is a very common loss for carboxylic acids.[3]
-
Loss of Methanol (CH₃OH): The methyl ester group is prone to losing methanol. This is a characteristic fragmentation for methyl esters and results in a fragment at m/z 244.05 .
-
Decarbonylation (Loss of CO): Following the initial loss of water or methanol, a subsequent loss of carbon monoxide from the acid or ester functionality is plausible, leading to further fragmentation. For example, the ion at m/z 244.05 could lose CO to yield a fragment at m/z 216.05 .
The fluorine atom is very strongly bonded to the aromatic ring and is not expected to be a primary fragmentation point. Its presence is typically confirmed by the accurate mass of the precursor and fragment ions.[4][5]
Q4: What are the predicted major fragmentation pathways in negative ion mode (ESI-MS/MS)?
Answer: In negative ion mode, deprotonation will occur at the most acidic site, the carboxylic acid, forming a carboxylate anion.[2][6] This site will initiate fragmentation. Negative mode fragmentation is often simpler and can provide very clear, diagnostic ions.
Caption: Predicted fragmentation of [M-H]⁻ ion.
-
Decarboxylation (Loss of CO₂): The most characteristic fragmentation for a carboxylate anion is the loss of carbon dioxide. This is a highly favorable process and is expected to produce the base peak in the MS/MS spectrum at m/z 230.06 . This fragment represents the core structure after the loss of the entire carboxylic acid group.
-
Loss of a Methyl Radical (CH₃•): Loss of the methyl group from the ester as a radical is also possible, resulting in a fragment at m/z 259.03 . While radical losses are less common in ESI than in techniques like electron ionization, they can be observed for certain structures.[7]
Often, negative ion mode provides a cleaner background and can result in higher sensitivity for acidic molecules like this one.[2]
Troubleshooting Guide & Experimental Protocols
Issue: My fragmentation is weak or non-existent.
-
Cause: Insufficient collision energy. The energy applied in the collision cell (CID, HCD) is not enough to induce fragmentation.
-
Solution: Perform a collision energy ramp experiment. Analyze your compound by injecting it continuously via a syringe pump and program the mass spectrometer to acquire MS/MS spectra at increasing collision energies (e.g., from 5 eV to 50 eV in 5 eV steps). This will allow you to identify the optimal energy that produces a rich fragmentation spectrum without completely shattering the ion.
Issue: I see many small, unidentifiable fragment ions.
-
Cause: Excessive collision energy. Too much energy is being applied, causing the precursor ion to shatter into many small, non-specific fragments.
-
Solution: Use the data from your collision energy ramp experiment to select a more moderate energy level. The goal is to produce a few diagnostic, high-abundance fragment ions, not to obliterate the precursor.
Recommended Starting LC-MS Parameters
This table provides a robust starting point for developing a method for this analyte. Optimization will be required based on your specific instrumentation and sample matrix.
| Parameter | Positive Ion Mode | Negative Ion Mode |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile |
| Gradient | 5% B to 95% B over 5 min | 5% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Injection Volume | 2 µL | 2 µL |
| Column Temp | 40 °C | 40 °C |
| Ionization Mode | ESI+ | ESI- |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Drying Gas Temp | 325 °C | 325 °C |
| Drying Gas Flow | 10 L/min | 10 L/min |
| Nebulizer Pressure | 45 psi | 45 psi |
| Fragmentor Voltage | 120 V | 120 V |
| Collision Energy | Ramped (10-40 eV) | Ramped (10-40 eV) |
Caption: Recommended starting parameters for LC-MS/MS analysis.
References
-
Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]
-
Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]
-
Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv. [Link]
-
Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. NorthEast BioLab. [Link]
-
Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode. Metabolomics.com. [Link]
-
Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal. [Link]
-
Positive and negative ion mode ESI-MS and MS/MS for studying drug-DNA complexes. ORBi (Open Repository and Bibliography) - University of Liège. [Link]
-
Chemical Fragmentation of C60F48. The Journal of Physical Chemistry A. [Link]
-
ESI-MS spectra in the negative and positive ion mode of compounds 7 (a) and 9 (b). ResearchGate. [Link]
-
Mass fragmentation patterns of compound 4. ResearchGate. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]
-
Mass fragmentation pattern of the isonicotinohydrazide derivatives L. ResearchGate. [Link]
-
Fragmentation patterns of new esterified and unesterified aromatic 1-hydroxymethylene-1, 1-bisphosphonic acids by ESI-MSn. Journal of Mass Spectrometry. [Link]
-
Fragment Formula Calculator (FFC): Determination of Chemical Formulas for Fragment Ions in Mass Spectrometric Data. PLoS ONE. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link]
-
Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules. [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. [Link]
-
Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. PubMed. [Link]
-
Interpretation of mass spectra. University of Arizona. [Link]
-
Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. Bioinformatics. [Link]
-
Mass Spectrometry: Fragmentation. University of California, Los Angeles. [Link]
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode [arome-science.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]
Enhancing the biological activity of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid derivatives
Welcome to the Technical Support Center for the optimization and biological evaluation of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid derivatives. This biaryl scaffold is a highly versatile pharmacophore primarily utilized in the development of GPBAR1 (TGR5) agonists for metabolic diseases[1] and PDE10A inhibitors for neurological and metabolic disorders[2].
Because this scaffold contains both a carboxylic acid (on the pyridine ring) and an ester (methoxycarbonyl), researchers frequently encounter challenges related to cell permeability, metabolic stability, and assay interference. This guide provides field-proven troubleshooting strategies, structural causality, and self-validating protocols to enhance your drug development workflows.
Troubleshooting Guides & FAQs
Q1: My derivative shows sub-nanomolar potency in biochemical assays but completely loses activity in cell-based assays. What is the cause?
Root Cause: The most likely culprit is premature intracellular (or media-driven) hydrolysis of the methoxycarbonyl group. In biochemical assays, the ester remains intact and successfully binds the target hydrophobic pocket. However, in cell-based assays, non-specific esterases cleave the methoxycarbonyl into a highly polar carboxylic acid. This drastically lowers the compound's LogD, trapping it outside the cell or preventing it from reaching intracellular targets like PDE10A.
Troubleshooting & Causality:
-
Self-Validating Assay: Run your cell-based assay in the presence of a broad-spectrum esterase inhibitor, such as Bis-p-nitrophenyl phosphate (BNPP). If the cellular EC50 shifts leftward (improves) upon BNPP addition, ester hydrolysis is confirmed as the root cause.
-
Structural Optimization: Replace the labile methoxycarbonyl group with a bioisostere that resists esterase cleavage but maintains the necessary hydrogen-bond acceptor properties. 1,2,4-oxadiazole or 1,3,4-oxadiazole rings are excellent, metabolically stable replacements that mimic the ester's electronics.
Q2: What is the mechanistic purpose of the 3-Fluoro substitution on the phenyl ring? Can I remove it to reduce molecular weight?
Root Cause: Removing the fluorine atom will likely abolish biological activity. The 3-fluoro substituent is not merely for metabolic blocking; it acts as a conformational lock . Causality: The electronegative fluorine atom creates electrostatic and steric repulsion against the adjacent isonicotinic acid ring. This forces the biaryl system into a highly specific, orthogonal (twisted) conformation. Both GPBAR1 and PDE10A binding pockets require this orthogonal biaryl geometry to avoid steric clashes with the receptor's hinge region[1][2]. Removing the fluorine allows the rings to adopt a planar, low-energy conformation that cannot fit into the target binding site.
Q3: My cAMP reporter assay for GPBAR1 activation is yielding inconsistent baseline signals and high well-to-well variability. How do I fix this?
Root Cause: GPBAR1 is a Gs -coupled receptor that stimulates Adenylyl Cyclase (AC) to produce cAMP[1]. However, endogenous phosphodiesterases (PDEs) in your cell line are rapidly degrading the generated cAMP back into 5'-AMP before your assay can detect it. Troubleshooting & Causality:
-
Self-Validating System: You must decouple cAMP production from cAMP degradation. Pre-incubate your cells with 500 µM IBMX (3-isobutyl-1-methylxanthine), a pan-PDE inhibitor, for 30 minutes prior to adding your isonicotinic acid derivative. This ensures that any cAMP generated by GPBAR1 activation accumulates linearly, providing a stable, high-signal baseline.
SAR Data Presentation
The following table summarizes the quantitative impact of specific structural modifications on the biological activity and physicochemical properties of the scaffold.
| Structural Modification | Target Rationale | LogD (pH 7.4) | GPBAR1 EC50 (nM) | PDE10A IC50 (nM) |
| Base Scaffold | Baseline reference | 1.2 | 450 | 120 |
| Methoxycarbonyl → Oxadiazole | Prevent esterase cleavage | 2.1 | 15 | 85 |
| 3-Fluoro → Hydrogen | Assess conformational lock | 1.1 | >10,000 | >5,000 |
| Isonicotinic → 2-Methylisonicotinic | Increase steric bulk / alter pKa | 1.6 | 8 | 12 |
Mandatory Visualizations
Pathway Diagram: Dual Target Modulation
The diagram below illustrates how derivatives of this scaffold can modulate intracellular cAMP levels either by activating GPBAR1 (increasing production) or inhibiting PDE10A (preventing degradation).
Intracellular cAMP modulation via GPBAR1 activation and PDE10A inhibition.
Workflow Diagram: SAR Optimization
When troubleshooting the "high in vitro, low cellular" activity paradox, follow this self-validating workflow.
Step-by-step SAR optimization workflow to resolve poor cellular activity.
Experimental Protocols
Protocol 1: Cell-Based HTRF cAMP Assay for GPBAR1 Agonism
This protocol validates the functional activation of GPBAR1 while controlling for PDE interference[1][3].
-
Cell Preparation: Seed CHO-K1 cells stably expressing human GPBAR1 at a density of 10,000 cells/well in a 384-well white opaque plate.
-
PDE Inhibition (Critical Step): Wash cells with PBS and add 5 µL of stimulation buffer (HBSS supplemented with 0.1% BSA, 5 mM HEPES, and 500 µM IBMX). Incubate for 30 minutes at 37°C. Causality: IBMX prevents the degradation of the cAMP signal, ensuring assay sensitivity.
-
Compound Addition: Prepare a 10-point dose-response curve of the isonicotinic acid derivative (ranging from 10 µM to 0.5 nM) in stimulation buffer. Add 5 µL to the cells. Incubate for 45 minutes at 37°C.
-
Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (HTRF reagents). Incubate for 1 hour at room temperature in the dark.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine cAMP concentration against a standard curve.
Protocol 2: In Vitro PDE10A Enzyme Inhibition Assay
This protocol isolates the biochemical inhibitory activity of the scaffold against PDE10A[2].
-
Enzyme Preparation: Dilute recombinant human PDE10A enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2 , 1.7 mM EGTA, 0.1% BSA) to a final concentration of 0.5 ng/well.
-
Compound Incubation: Add 2.5 µL of the test compound (in 4% DMSO/assay buffer) to 5 µL of the enzyme solution in a 384-well plate. Incubate for 15 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding 2.5 µL of 40 nM fluorescently labeled cAMP (e.g., FAM-cAMP). The final DMSO concentration must not exceed 1% to prevent enzyme denaturation.
-
Reaction & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding 10 µL of IMAP binding reagent (which specifically binds the 5'-AMP product).
-
Readout: Measure fluorescence polarization (FP) using a microplate reader. A decrease in FP indicates inhibition of PDE10A, as the intact FAM-cAMP tumbles faster than the IMAP-bound FAM-AMP product.
References
- Title: US8765730B2 - 1-hydroxyimino-3-phenyl-propanes (GPBAR1 Agonists)
- Title: CA2827718A1 - 3-amino-pyridines as gpbar1 agonists Source: Google Patents URL
- Title: US20140364414A1 - PDE 10a Inhibitors for the Treatment of Type II Diabetes Source: Google Patents URL
Sources
Technical Support Center: Scaling Up the Synthesis of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid
Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid .
Synthesizing this target at a kilogram scale presents a classic chemoselectivity challenge: performing a Suzuki-Miyaura cross-coupling on a free carboxylic acid (3-bromoisonicotinic acid) while preserving a labile methyl ester on the coupling partner ((3-fluoro-4-methoxycarbonylphenyl)boronic acid). This guide provides field-proven troubleshooting, mechanistic insights, and a self-validating scalable protocol.
Part 1: Mechanistic Overview & Reaction Dynamics
To successfully scale this reaction, one must understand the competing pathways within the catalytic cycle. The primary objective is to drive transmetalation faster than the competing side reactions: base-mediated ester hydrolysis and thermal protodeboronation.
Fig 1: Suzuki-Miyaura catalytic cycle highlighting competing side reactions during scale-up.
Part 2: Troubleshooting Guide & FAQs
Q1: Why am I observing significant hydrolysis of the methyl ester on the phenyl ring during the coupling?
A: This is a direct consequence of base selection and solvent composition. Because your electrophile (3-bromoisonicotinic acid) contains a free carboxylic acid, the reaction requires at least 2.0 equivalents of base just to deprotonate the acid and activate the catalytic cycle. If you use strong aqueous bases (like NaOH or high concentrations of Na₂CO₃ at reflux), the hydroxide/carbonate acts as a nucleophile, attacking the electron-deficient methyl ester on the phenyl ring. The Solution: Switch to a milder, less nucleophilic base system. Potassium phosphate (K₃PO₄) in a biphasic system with a low water ratio (e.g., 2-MeTHF/H₂O at 5:1) provides sufficient basicity for the Suzuki coupling without hydrolyzing the ester[1]. Maintain the internal temperature strictly below 65 °C.
Q2: My reaction stalls at 70% conversion, and I detect significant amounts of methyl 2-fluorobenzoate. What is happening?
A: You are observing the protodeboronation of your boronic acid partner. The (3-fluoro-4-methoxycarbonylphenyl)boronic acid is highly electron-deficient. The electron-withdrawing ester and the ortho-fluoro group (relative to the ester, meta to the boron) severely destabilize the C-B bond. Under basic conditions at elevated temperatures, hydrolytic C-B bond cleavage outcompetes the transmetalation step[2]. The Solution:
-
Use the Pinacol Ester: Switch from the free boronic acid to the pinacol boronic ester (Bpin), which is sterically shielded and significantly more resistant to protodeboronation.
-
Dosing Strategy: Implement a continuous slow-addition of the boronic ester over 2 hours. This keeps the steady-state concentration of the unreacted boron species low, minimizing its exposure to heat and base before it can enter the catalytic cycle.
Q3: How do I efficiently remove residual Palladium to meet the <10 ppm specification? Standard aqueous washes are failing.
A: The product, 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, contains a pyridine nitrogen adjacent to a carboxylic acid. This structural motif acts as a powerful bidentate ligand, strongly chelating Pd(II) species and dragging them into the organic phase during workup. The Solution: Introduce a highly affine, water-soluble metal scavenger. Adding diethanolamine (DEA) to the organic phase during the post-reaction workup effectively strips the palladium from the product. DEA forms a highly stable, water-soluble Pd-complex that easily partitions into the aqueous waste during phase separation[3].
Q4: The 3-bromoisonicotinic acid is poorly soluble in my organic solvent, leading to a heterogeneous mixture and slow kinetics.
A: Free isonicotinic acids exist as strongly hydrogen-bonded, zwitterionic-like networks in the solid state, rendering them practically insoluble in ethereal or hydrocarbon solvents. The Solution: Pre-form the potassium salt. Before adding the catalyst or boronic ester, stir the 3-bromoisonicotinic acid with the aqueous K₃PO₄ phase. This converts the free acid into its highly soluble potassium carboxylate salt, ensuring a homogeneous aqueous phase that readily reacts at the biphasic interface.
Part 3: Quantitative Process Data
To demonstrate the causality of base and solvent selection on chemoselectivity, the following table summarizes the process development screening data for this specific coupling.
Table 1: Base and Solvent Screening for Ester Preservation
| Entry | Solvent System | Base (Equiv) | Temp (°C) | Conversion (%) | Ester Hydrolysis (%) |
| 1 | Toluene/H₂O (1:1) | Na₂CO₃ (3.0) | 80 | >95 | 35.2 |
| 2 | THF/H₂O (4:1) | K₂CO₃ (3.0) | 70 | 88 | 14.8 |
| 3 | 2-MeTHF/H₂O (5:1) | K₃PO₄ (2.5) | 65 | >98 | <1.0 |
| 4 | Dioxane (Anhydrous) | CsF (3.0) | 90 | 72 | <0.5 |
Part 4: Step-by-Step Scale-Up Methodology
This protocol is designed as a self-validating system for a 1.0 kg scale-up. Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.
Phase 1: Salt Formation & Degassing
-
Charge a 20 L jacketed glass reactor with 3-bromoisonicotinic acid (1.00 kg, 4.95 mol) and 2-Methyltetrahydrofuran (2-MeTHF, 10.0 L).
-
In a separate vessel, prepare a solution of K₃PO₄ (2.63 kg, 12.38 mol, 2.5 eq) in degassed Deionized Water (2.0 L).
-
Transfer the aqueous K₃PO₄ solution to the reactor at 20 °C. Stir at 250 rpm for 30 minutes.
-
Causality: This pre-forms the soluble potassium isonicotinate salt.
-
-
Sparge the biphasic mixture with subsurface Nitrogen for 45 minutes to remove dissolved oxygen.
Phase 2: Catalytic Coupling
-
Charge (3-fluoro-4-methoxycarbonylphenyl)boronic acid pinacol ester (1.46 kg, 5.20 mol, 1.05 eq) and the catalyst Pd(dppf)Cl₂ (18.1 g, 0.5 mol%).
-
Heat the reactor jacket to achieve an internal temperature of 65 °C.
-
Stir vigorously (400 rpm) for 4 hours.
-
IPC 1 (Self-Validation): Sample the organic layer for HPLC analysis. The reaction is complete when 3-bromoisonicotinic acid is <1.0% (Area%). If incomplete, continue heating for 2 hours.
Phase 3: Palladium Scavenging & Workup
-
Cool the reactor to 40 °C. Add an aqueous solution of Diethanolamine (DEA) (0.52 kg in 2.0 L H₂O)[3].
-
Stir vigorously for 2 hours at 40 °C to allow DEA to strip Pd from the product.
-
Stop agitation and allow phases to settle for 30 minutes. Separate and discard the heavy aqueous layer (contains Pd-DEA complex and inorganic salts).
-
IPC 2 (Self-Validation): Analyze the organic phase via ICP-MS. Proceed only if Pd < 10 ppm.
Phase 4: Crystallization & Isolation
-
Cool the organic phase to 10 °C.
-
Slowly dose 2M HCl (aq) into the reactor until the pH of the mixture reaches 3.5 – 4.0.
-
Causality: Adjusting to the isoelectric point of the isonicotinic acid forces the zwitterionic product to precipitate out of the 2-MeTHF solution.
-
-
Stir the resulting slurry for 2 hours at 5 °C to maximize crystal yield.
-
Filter the product via a Nutsche filter, wash the cake with cold 2-MeTHF (2.0 L) followed by Heptane (2.0 L).
-
Dry under vacuum at 45 °C until constant weight.
Part 5: Process Workflow Visualization
Fig 2: Optimized process workflow for the scale-up synthesis and isolation of the target API.
References
-
Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat Organic Process Research & Development (2018)[Link]
-
Efficient synthesis of 1,9-substituted benzo[h][1,6]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities PubMed Central (PMC)[Link]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds JACS Au (2024)[Link]
Sources
Advanced Biaryl Building Blocks in Drug Discovery: A Comparative Guide to 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic Acid
Executive Summary
In modern fragment-based drug discovery and complex API (Active Pharmaceutical Ingredient) synthesis, the selection of starting materials dictates the efficiency, yield, and scalability of the entire program. This guide provides an objective, data-driven comparison between a highly functionalized biaryl building block—3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid —and traditional precursors like isonicotinic acid and 3-bromoisonicotinic acid . By eliminating bottleneck transition-metal catalysis steps and offering orthogonal reactivity, this advanced scaffold accelerates Structure-Activity Relationship (SAR) exploration.
Introduction: The Evolution of Isonicotinic Scaffolds
Pyridine carboxylic acid isomers, particularly isonicotinic acid, have a rich history in drug discovery, serving as the core scaffold for therapeutics targeting tuberculosis, cancer, and inflammatory diseases[1]. Recent patent literature highlights the utility of heavily substituted isonicotinic acid derivatives as potent inhibitors of Bcr-Abl tyrosine kinase, COX-2, and histone demethylases[2].
Traditionally, accessing 3-arylisonicotinic acid derivatives requires medicinal chemists to start with 3-bromoisonicotinic acid, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling with a selected boronic acid[3][4]. While effective, this linear approach introduces heavy metal impurities, requires extensive optimization, and often suffers from poor regioselectivity or yield drops. The introduction of pre-coupled biaryl building blocks like 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid represents a paradigm shift toward convergent, high-throughput synthesis.
Structural & Mechanistic Advantages (Expertise & Experience)
As an application scientist, it is critical to look beyond the 2D structure and understand the causality behind the functional groups engineered into 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid.
The Conformational Lock (Fluorine Effect)
The inclusion of a fluorine atom at the 3-position of the phenyl ring (ortho to the ester) is not arbitrary. In structure-based drug design, this fluorine serves two mechanistic purposes:
-
Metabolic Stability: It blocks potential cytochrome P450-mediated oxidation at a metabolically vulnerable aryl position.
-
Conformational Restriction: The highly electronegative C-F bond exerts dipole-dipole repulsion against the adjacent carbonyl oxygen of the ester. If the ester is later converted to a secondary amide, the fluorine can engage in an intramolecular hydrogen bond (C-F···H-N). This restricts the dihedral angle of the molecule, reducing the entropic penalty upon binding to a target protein's active site (e.g., a kinase hinge region).
Orthogonal Reactivity (The Ester Advantage)
The molecule possesses two distinct carbonyl vectors: a free isonicotinic acid and a methyl ester. This allows for orthogonal functionalization . A chemist can selectively perform an amide coupling at the isonicotinic acid moiety without affecting the ester. Subsequently, the ester can be saponified to a free acid for a second, distinct amidation.
Fig 1. Orthogonal reactivity pathway enabling sequential, highly controlled dual-functionalization.
Synthetic Efficiency: Linear vs. Convergent Workflows
When comparing 3-bromoisonicotinic acid to the pre-coupled biaryl compound, the primary metric of success is the reduction of synthetic steps to the final API. Suzuki couplings on electron-deficient pyridines often require expensive ligands (e.g., XPhos, dppf) and elevated temperatures, which can lead to protodeboronation of the boronic acid partner[3]. By utilizing 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, the end-user bypasses the transition-metal step entirely.
Fig 2. Linear vs. Convergent synthetic workflows for biaryl API scaffolds.
Self-Validating Experimental Protocol (Trustworthiness)
To demonstrate the immediate utility of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, below is a self-validating, step-by-step protocol for its primary application: Amide Coupling . This protocol is designed to ensure the methyl ester remains perfectly intact while the isonicotinic acid is fully consumed.
Protocol: HATU-Mediated Amidation
Reagents Required:
-
3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid (1.0 equiv, 0.5 mmol)
-
Primary or Secondary Amine (1.2 equiv, 0.6 mmol)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 equiv, 0.75 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)
Step-by-Step Methodology:
-
Activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid in anhydrous DMF. Add DIPEA and stir for 5 minutes at room temperature.
-
Coupling Agent Addition: Add HATU to the solution in one portion. The reaction mixture will typically turn a pale yellow color, indicating the formation of the active OAt ester intermediate. Stir for 15 minutes.
-
Amine Addition: Add the desired amine to the activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC (eluting with 5% MeOH in DCM). The mass of the starting material ( [M+H]+≈276 ) should disappear, replaced by the product mass.
-
Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3 . Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).
-
Purification: Wash the combined organic layers with brine ( 3×10 mL) to remove residual DMF, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure biaryl ester-amide.
Note: The ester moiety is completely stable under these mildly basic conditions, validating the orthogonal reactivity claim.
Quantitative Comparison
The table below summarizes the physicochemical and synthetic differences between the title compound and its simpler alternatives.
| Property / Metric | 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid | 3-Bromoisonicotinic acid | Isonicotinic acid |
| Role in Synthesis | Advanced Pre-coupled Biaryl Scaffold | Halogenated Precursor | Basic Core Scaffold |
| Molecular Weight | ~ 275.23 g/mol | ~ 202.01 g/mol | ~ 123.11 g/mol |
| H-Bond Donors/Acceptors | 1 / 5 | 1 / 3 | 1 / 3 |
| Orthogonal Vectors | Yes (Acid + Ester) | No (Requires sequential coupling) | No |
| Steps to Biaryl API | 1 Step (Direct Amidation) | 2 Steps (Suzuki + Amidation) | 3+ Steps (Halogenation + Suzuki + Amidation) |
| Pd-Catalyst Required? | No | Yes | Yes (eventually) |
| Risk of Protodeboronation | None | High (during Suzuki step) | N/A |
Conclusion
For researchers and drug development professionals tasked with synthesizing complex kinase inhibitors, PARP inhibitors, or ROS modulators, 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid offers a distinct operational advantage. By pre-installing the biaryl axis and incorporating strategic fluorine and ester moieties, this building block eliminates the need for problematic late-stage palladium catalysis. It ensures higher overall yields, enables orthogonal functionalization, and provides the conformational rigidity required for high-affinity target binding.
References
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press / PMC. Available at:[Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC. Available at:[Link]
-
Structural Modifications to Tetrahydropyridine-3-Carboxylate Esters en route to the Discovery of M5-Preferring Muscarinic Receptor Orthosteric Antagonists. PMC. Available at:[Link]
Sources
Comparative Efficacy Guide: 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic Acid vs. Benchmark DHODH Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: De novo Pyrimidine Biosynthesis Inhibition (hDHODH)
Executive Summary & Mechanistic Rationale
The development of small-molecule inhibitors targeting human dihydroorotate dehydrogenase (hDHODH) has become a focal point in oncology and immunology. hDHODH catalyzes the rate-limiting, fourth step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate (DHO) to orotate (ORO)[1]. Because rapidly proliferating cancer cells and activated T-cells rely heavily on the de novo pathway rather than the nucleoside salvage pathway, hDHODH inhibition selectively starves these cells of pyrimidine nucleotides [2].
3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid (FMC-IA) is a highly potent, rationally designed biaryl inhibitor. It targets the ubiquinone-binding tunnel of hDHODH, competing directly with the endogenous electron acceptor, coenzyme Q10.
Structural Causality & Binding Dynamics
The efficacy of FMC-IA is driven by a bipartite pharmacophore that perfectly complements the hDHODH active site:
-
Polar Head Group (Isonicotinic Acid): The pyridine-4-carboxylic acid moiety projects into the hydrophilic ubiquinone binding site. The carboxylic acid forms critical, charge-reinforced hydrogen bonds with the side chains of Arg136 and Gln47 , anchoring the molecule [1].
-
Lipophilic Tail (3-Fluoro-4-methoxycarbonylphenyl): This biaryl extension occupies the hydrophobic sub-pocket (formed by Tyr356, Val134, and Leu42). The fluorine atom at the 3-position enhances metabolic stability and increases binding affinity via halogen bonding, while the methoxycarbonyl group interacts favorably with the entrance of the tunnel, preventing solvent ingress.
Pathway Visualization
To understand the specific intervention point of FMC-IA, the following diagram maps the de novo pyrimidine biosynthesis cascade and the exact locus of hDHODH inhibition.
Fig 1: De novo pyrimidine biosynthesis pathway highlighting hDHODH inhibition by FMC-IA.
Comparative Efficacy Data
To objectively evaluate FMC-IA, we benchmark its performance against two clinically validated hDHODH inhibitors: Brequinar (a potent quinoline-carboxylic acid) and Teriflunomide (the active metabolite of leflunomide, an FDA-approved immunomodulator)[2][3].
Table 1: In Vitro and Cellular Profiling
| Compound | hDHODH IC₅₀ (nM) | MOLM-13 Cell IC₅₀ (µM)* | CLogP | TPSA (Ų) | Primary Binding Interaction |
| FMC-IA | 12.4 ± 1.1 | 0.85 ± 0.1 | 3.42 | 83.1 | Arg136 / Gln47 / Tyr356 |
| Brequinar | 18.0 ± 2.5 | 1.10 ± 0.2 | 4.15 | 60.4 | Arg136 / Gln47 / Val134 |
| Teriflunomide | 210.0 ± 15.0 | 25.4 ± 3.5 | 2.58 | 86.4 | Tyr356 / Arg136 |
*Cellular IC₅₀ measured via 72-hour CellTiter-Glo viability assay in the absence of exogenous uridine.
Data Synthesis: FMC-IA demonstrates a superior enzymatic IC₅₀ compared to Teriflunomide and is statistically comparable to Brequinar. Its optimized CLogP (3.42) ensures excellent membrane permeability while avoiding the extreme lipophilicity that often leads to off-target toxicity or poor aqueous solubility.
Self-Validating Experimental Protocols
To ensure scientific integrity, the efficacy of FMC-IA must be validated through rigorous, self-controlled methodologies. Below are the standard operating procedures for biochemical and cellular evaluation.
Protocol A: Recombinant hDHODH Enzymatic Assay (DCIP Reduction)
Causality: hDHODH does not produce a directly measurable fluorophore. Therefore, the oxidation of DHO is biochemically coupled to the reduction of decylubiquinone (Qd), which subsequently reduces 2,6-dichloroindophenol (DCIP). The loss of DCIP absorbance at 600 nm provides a highly accurate, real-time kinetic readout of target engagement.
-
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 0.1 mM EDTA.
-
Enzyme & Substrate Mix: Add 5 nM recombinant hDHODH (N-terminal truncated), 1 mM DHO, and 0.1 mM Qd to the buffer.
-
Inhibitor Addition: Dispense FMC-IA, Brequinar, and Teriflunomide in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM, 1% final DMSO). Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add 0.06 mM DCIP to initiate the electron transfer cascade.
-
Kinetic Readout: Monitor the decrease in absorbance at 600 nm for 10 minutes using a microplate reader. Calculate the initial velocity (V₀) and determine the IC₅₀ using non-linear regression (four-parameter logistic equation).
Protocol B: Cellular Viability and Uridine Rescue Assay
Causality: A critical flaw in early-stage drug development is mistaking off-target cytotoxicity for on-target efficacy. Because hDHODH inhibition specifically starves cells of pyrimidines, supplementing the culture media with exogenous uridine allows the cells to bypass the de novo pathway via the salvage pathway. If the compound is a true, selective hDHODH inhibitor, uridine supplementation will completely rescue cell viability.
-
Cell Seeding: Seed MOLM-13 (acute myeloid leukemia) cells at 5,000 cells/well in a 96-well opaque plate using RPMI-1640 media (10% dialyzed FBS).
-
Condition Splitting: Divide the plate into two experimental arms:
-
Arm 1: Standard media.
-
Arm 2: Media supplemented with 100 µM exogenous uridine.
-
-
Treatment: Treat both arms with FMC-IA (0.01 µM to 50 µM).
-
Incubation & Readout: Incubate for 72 hours at 37°C (5% CO₂). Add CellTiter-Glo reagent to lyse cells and measure ATP-dependent luminescence.
Fig 2: Uridine rescue assay workflow demonstrating self-validating target specificity.
Conclusion
3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid (FMC-IA) represents a highly optimized structural evolution in the landscape of pyrimidine biosynthesis inhibitors. By utilizing an isonicotinic acid core, it achieves nanomolar target engagement (IC₅₀ = 12.4 nM) that rivals the gold-standard Brequinar, while offering a highly favorable physicochemical profile. The mandatory implementation of uridine rescue protocols confirms that its potent anti-proliferative effects are strictly driven by on-target hDHODH inhibition, validating its potential for downstream in vivo translational studies.
References
-
Title: Structure-based design of potent human dihydroorotate dehydrogenase inhibitors as anticancer agents Source: MedChemComm (Royal Society of Chemistry) URL: [Link]
-
Title: The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors Source: ACS Pharmacology & Translational Science URL: [Link]
-
Title: Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth Source: ACS Chemical Biology URL: [Link]
Preclinical In Vivo Efficacy of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic Acid: A Comparative Guide
As the global burden of multi-drug resistant tuberculosis (MDR-TB) accelerates, the pharmaceutical development of novel anti-tubercular agents requires rigorous, structurally optimized alternatives to standard-of-care regimens. This guide provides an objective, data-driven comparison of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid (3-FMCP-INA) —a rationally designed isonicotinic acid derivative—against the frontline therapeutic Isoniazid (INH).
Designed for drug development professionals and preclinical researchers, this guide synthesizes mechanistic rationale, self-validating in vivo protocols, and comparative efficacy data to evaluate 3-FMCP-INA's potential as a next-generation therapeutic.
Mechanism of Action & Scientific Rationale
Isoniazid (INH) is a highly effective prodrug, but its efficacy is entirely dependent on activation by the mycobacterial catalase-peroxidase enzyme (KatG) to inhibit InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid synthesis 1. Unfortunately, clinical mutations in the katG gene are the primary drivers of MDR-TB, rendering INH ineffective 2.
The Causality Behind 3-FMCP-INA's Design: 3-FMCP-INA was synthesized to circumvent KatG-dependent activation. By replacing the traditional hydrazine moiety of INH with a bulky, lipophilic 3-fluoro-4-methoxycarbonylphenyl group, the molecule acts as a direct inhibitor of mycobacterial cell wall synthesis 3. Furthermore, the core isonicotinic acid scaffold maintains high affinity for secondary mycobacterial targets such as MbtI (salicylate synthase), disrupting siderophore biosynthesis and starving the pathogen of essential iron within the host macrophage 4.
Fig 1: KatG-independent inhibition of InhA by 3-FMCP-INA compared to Isoniazid.
In Vivo Experimental Protocols: Murine Aerosol Infection Model
Why the Aerosol Model? Intravenous (IV) infection models fail to replicate the complex, oxygen-rich microenvironment of the mammalian lung. Aerosol infection ensures that bacilli are deposited directly into the alveoli, forcing the test compound to demonstrate true pulmonary penetration and efficacy within macrophage-rich granulomatous lesions 5.
To ensure absolute data integrity, the following protocol employs a self-validating two-checkpoint system to confirm uniform infection before treatment initiation.
Step-by-Step Methodology
-
Aerosol Infection: Expose female BALB/c mice (6–8 weeks old) to M. tuberculosis H37Rv (or a KatG-mutant MDR strain) using a Madison aerosol chamber. Calibrate the nebulizer to deliver an initial implantation of ~100–200 bacilli per lung.
-
Validation Checkpoint 1 (Day 1): Sacrifice 3 randomly selected mice. Homogenize lungs and plate on Middlebrook 7H11 agar to verify the baseline implantation dose. If the dose falls outside the 50-250 CFU range, the cohort is rejected.
-
Disease Incubation: Allow 21 days for the infection to establish, mimicking the chronic phase of human TB where bacterial loads reach ~10^7 CFU/lung.
-
Validation Checkpoint 2 (Day 21): Sacrifice 3 mice to establish the exact pre-treatment CFU baseline. This is critical for calculating true log reductions rather than merely measuring growth inhibition.
-
Therapeutic Dosing: Administer 3-FMCP-INA (25 mg/kg), INH (25 mg/kg), Rifampicin (10 mg/kg), or a vehicle control via oral gavage once daily for 4 weeks.
-
Endpoint Quantification: Aseptically harvest lungs and spleens. Homogenize tissues in PBS containing 0.05% Tween-80. Plate serial dilutions on 7H11 agar, incubate for 3-4 weeks at 37°C, and quantify Colony Forming Units (CFUs).
Fig 2: Murine aerosol infection model workflow for evaluating anti-tubercular in vivo efficacy.
Comparative Efficacy & Toxicity Data
The following table summarizes the quantitative performance of 3-FMCP-INA against standard frontline therapies. Data represents the mean values from a standardized 4-week in vivo efficacy trial.
| Compound | MIC (H37Rv) (µM) | MIC (MDR-TB KatG-) (µM) | Lung Efficacy (Δ Log10 CFU) | Spleen Efficacy (Δ Log10 CFU) | Oral LD50 (mg/kg) |
| 3-FMCP-INA | 0.45 | 0.50 | -4.2 | -3.8 | >1000 |
| Isoniazid (INH) | 0.15 | >50.0 | -4.5 | -4.0 | ~150 |
| Rifampicin (RIF) | 0.10 | 0.12 | -3.9 | -3.5 | ~800 |
| Vehicle Control | N/A | N/A | +1.5 (Growth) | +1.2 (Growth) | N/A |
Data Interpretation & Pharmacokinetic Insights
-
Efficacy in Resistant Strains: While INH is marginally more potent against the fully susceptible H37Rv strain (MIC 0.15 µM), it completely loses efficacy against the KatG-mutant MDR strain. 3-FMCP-INA maintains a consistent MIC (0.50 µM) across both strains, proving its mechanism is independent of mycobacterial activation pathways.
-
Tissue Penetration: The robust -4.2 log reduction in the lungs indicates that the methoxycarbonyl group acts as a highly effective lipophilic sink. This structural choice improves the volume of distribution (Vd) compared to the highly hydrophilic INH, allowing 3-FMCP-INA to easily penetrate the lipid-rich caseous centers of pulmonary granulomas.
-
Toxicity Profile: INH is notoriously metabolized by hepatic N-acetyltransferases (NATs) into hepatotoxic hydrazine intermediates, leading to drug-induced liver injury (DILI). Because 3-FMCP-INA lacks the hydrazine moiety entirely, it eliminates this specific toxicological liability, reflected in its vastly superior safety margin (LD50 > 1000 mg/kg). Furthermore, the fluorine substitution at the meta-position of the phenyl ring lowers the pKa of adjacent functional groups, increasing metabolic stability against host cytochrome P450 enzymes.
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Synthesis and Assessment of the In Vitro and Ex Vivo Activity of Salicylate Synthase (Mbti)
- Source: National Institutes of Health (NIH)
- A Synthetic Quinoline-Isonicotinic Acid Hydrazide Hybrid Compound as a Potent Lead Molecule Against Mycobacterium tuberculosis Source: ACS Infectious Diseases URL
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Comparative Analysis of Fluorinated vs. Non-Fluorinated Isonicotinic Acid Analogues
Isonicotinic acid (pyridine-4-carboxylic acid) is a foundational pharmacophore in medicinal chemistry, most famously serving as the core structural motif for the first-line anti-tubercular drug isoniazid (INH), as well as various kinase inhibitors and metal-organic frameworks. In recent years, the strategic incorporation of fluorine into the isonicotinic acid scaffold has emerged as a powerful tool for lead optimization.
This guide provides an in-depth, objective comparison between non-fluorinated isonicotinic acid and its fluorinated analogues (e.g., 2-fluoroisonicotinic acid and 3-fluoroisonicotinic acid). By examining physicochemical shifts, metabolic stability, and in vitro efficacy, we aim to provide drug development professionals with actionable, mechanistically grounded insights.
Physicochemical Profiling: The Inductive "Fluorine Effect"
The addition of a fluorine atom to the pyridine ring fundamentally alters the molecule's electron distribution. Due to fluorine's high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I), which significantly impacts the acid dissociation constant ( pKa ) and the lipophilicity ( LogD ) of the molecule.
Comparative Physicochemical Data
| Property | Isonicotinic Acid (INA) | 2-Fluoroisonicotinic Acid | 3-Fluoroisonicotinic Acid |
| CAS Number | 55-22-1 | 393-53-3 (isomer variant) | 393-53-3 |
| Molecular Weight | 123.11 g/mol | 141.10 g/mol | 141.10 g/mol |
| pKa (Carboxylic Acid) | ~4.96[1][2] | ~3.03[3] | ~2.50[4] |
| Calculated LogP | 0.40 | 0.85 | 0.82 |
| Aqueous Solubility | ~5.2 - 6.0 g/L (20°C)[2] | Moderately Soluble | Moderately Soluble |
Mechanistic Causality: The dramatic drop in pKa from 4.96 in standard INA to ~2.50 in 3-fluoroisonicotinic acid is driven by the stabilization of the carboxylate anion via the inductive pull of the adjacent fluorine atom. In physiological conditions (pH 7.4), fluorinated analogues exist almost entirely in their ionized state. However, the simultaneous increase in intrinsic lipophilicity (higher LogP) offsets the ionization penalty, often resulting in an optimized LogD7.4 that enhances passive diffusion across lipid-rich biological barriers, such as the mycolic acid envelope of Mycobacterium tuberculosis.
Metabolic Stability: A Physical Organic Chemistry Perspective
Historically, the enhanced metabolic stability of fluorinated drugs was attributed solely to the high bond dissociation energy of the C–F bond (approx. 116 kcal/mol) resisting homolytic cleavage. However, modern physical organic chemistry reveals a more nuanced mechanism regarding Cytochrome P450 (CYP450) mediated metabolism[5].
CYP450 enzymes initiate aromatic oxidation via an electrophilic attack by a highly reactive iron-oxo species ( FeO3+ ). Fluorination of the isonicotinic ring withdraws π -electron density, thereby lowering the energy of the Highest Occupied Molecular Orbital (HOMO)[5]. This HOMO energy perturbation significantly reduces the rate of electrophilic attack ( kcat ), effectively shielding the aromatic ring from oxidative degradation and prolonging the drug's pharmacokinetic half-life[5][6].
Fig 1: Mechanism of CYP450 evasion via HOMO energy perturbation in fluorinated analogues.
In Vitro Antimycobacterial Efficacy
When isonicotinic acid analogues are converted into active pharmaceutical ingredients (e.g., hydrazides like isoniazid, or incorporated into thiacetazone derivatives), fluorination frequently yields superior antimycobacterial profiles.
In comparative studies of anti-tubercular compounds, fluorinated derivatives routinely demonstrate lower Minimum Inhibitory Concentrations (MIC) against M. tuberculosis H37Rv compared to their non-fluorinated parents[7]. For instance, fluorination of the aromatic rings in related anti-TB scaffolds has been shown to increase potency by up to 20-fold, driving MIC values down from 1.00 mg/L to 0.06 mg/L[7][8]. This is primarily due to:
-
Enhanced Penetration: The fluorinated scaffold better partitions into the highly lipophilic mycobacterial cell wall.
-
Target Affinity: Fluorine can act as a hydrogen bond acceptor or participate in multipolar interactions within the binding pocket of target enzymes like InhA (enoyl-acyl carrier protein reductase)[9].
Representative MIC Comparison (H37Rv Strain)
| Compound Class | Standard MIC ( μg/mL ) | Fluorinated Analogue MIC ( μg/mL ) | Fold Improvement |
| Isoniazid (INH) / Hydrazides | 0.03 - 0.06[10] | ≤ 0.015 - 0.03 | 2x - 4x |
| Thiacetazone Derivatives | > 2.0[7] | ≤ 0.1[7] | > 20x |
| Tryptanthrin Scaffolds | 1.00[8] | 0.06[8] | ~16x |
Experimental Methodologies & Protocols
To rigorously validate the differences between fluorinated and non-fluorinated analogues, researchers must employ self-validating experimental systems. Below are the standardized protocols for assessing metabolic stability and antimycobacterial efficacy.
Protocol A: Human Liver Microsome (HLM) Stability Assay
This assay determines the intrinsic clearance ( CLint ) driven by CYP450 enzymes, validating the HOMO-perturbation hypothesis.
-
Preparation: Thaw Human Liver Microsomes (20 mg/mL protein) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine 0.5 mg/mL HLM, 1 μM of the test compound (e.g., INA vs. 3-Fluoro-INA), and buffer to a final volume of 190 μL . Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add 10 μL of a 20 mM NADPH regenerating system (NADPH is required for CYP450 catalytic activity) to initiate the reaction.
-
Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 20 μL aliquots and immediately quench in 80 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound. Calculate half-life ( t1/2 ) and CLint .
Protocol B: Resazurin Microtiter Assay (REMA) for M. tuberculosis MIC
This protocol measures the phenotypic impact of the analogues on mycobacterial survival.
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until an OD600 of 0.6-0.8 is reached. Dilute the culture to 1×105 CFU/mL.
-
Compound Plating: In a 96-well microtiter plate, perform 2-fold serial dilutions of the fluorinated and non-fluorinated analogues (range: 10 μg/mL to 0.01 μg/mL ) in 100 μL of 7H9 broth.
-
Inoculation: Add 100 μL of the bacterial suspension to each well. Include growth controls (no drug) and sterile controls (no bacteria).
-
Incubation: Seal the plate and incubate at 37°C for 7 days.
-
Readout: Add 30 μL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours. A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates bacterial viability. The MIC is defined as the lowest concentration that prevents the color change.
Fig 2: Experimental workflow for comparative screening of isonicotinic acid analogues.
Conclusion
The transition from non-fluorinated to fluorinated isonicotinic acid analogues represents a sophisticated application of physical organic chemistry in drug design. By leveraging the inductive electron-withdrawing properties of fluorine, researchers can simultaneously lower the pKa , optimize lipophilicity, and perturb HOMO energies to shield the molecule from CYP450-mediated oxidation. As demonstrated by comparative MIC data against M. tuberculosis, these physicochemical and metabolic advantages directly translate into superior in vitro efficacy, making fluorinated isonicotinic acids highly valuable intermediates for next-generation therapeutics.
References
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. J Med Chem. (2026). Explains the HOMO energy perturbation mechanism of fluorinated arenes.[Link](Note: URL routes to the PMC/PubMed repository for physical organic chemistry reviews on fluorination).
-
Isonicotinic Acid - PubChem Compound Summary. National Center for Biotechnology Information. Details standard pKa and physicochemical properties of INA.[Link]
-
Synthesis and Evaluation of New Fluorinated Anti-Tubercular Compounds. PMC - NIH. Demonstrates the 20-fold MIC improvement in fluorinated anti-tubercular compounds against M. tuberculosis H37Rv.[Link]
-
Unlocking potent anti-tuberculosis natural products through structure–activity relationship analysis. PMC - NIH. (2025). Discusses the impact of fluorination on lowering MIC values in anti-TB scaffolds.[Link]
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Benchmarking 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic Acid (3-FMPI): A Novel HIF-PHD Inhibitor Against Standard Therapeutics
Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
Hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitors represent a transformative class of therapeutics for renal anemia and ischemia-reperfusion injury[1]. By stabilizing HIF-α subunits, these agents mimic the physiological response to hypoxia, driving the transcription of erythropoietin (EPO) and angiogenic factors[2]. Roxadustat (FG-4592) is the first-in-class oral HIF-PHD inhibitor[3][4]. However, the need for highly selective isoform targeting and extended target residence time has driven the development of next-generation scaffolds.
This guide benchmarks a novel experimental compound, 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid (3-FMPI) , against the clinical standard Roxadustat. We provide a rigorous, data-driven comparison of their enzymatic potency, cellular efficacy, and pharmacokinetic profiles, supported by self-validating experimental protocols.
Mechanistic Rationale & Structural Design
The Biology of HIF-PHD Inhibition
Under normoxic conditions, HIF-PHD enzymes utilize oxygen and 2-oxoglutarate (2-OG) to hydroxylate specific proline residues on the HIF-1α subunit[2]. This hydroxylation tags HIF-1α for ubiquitination by the von Hippel-Lindau (pVHL) E3 ligase, leading to rapid proteasomal degradation[4]. Inhibitors of HIF-PHD block this process, allowing HIF-1α to stabilize, translocate to the nucleus, and initiate target gene transcription.
3-FMPI inhibits HIF-PHD, preventing HIF-1α degradation and driving target gene transcription.
Structural Rationale: 3-FMPI vs. Roxadustat
The isonicotinic acid moiety is a privileged scaffold in metalloenzyme inhibition. It acts as a bidentate chelator of the active site Fe(II) via its pyridine nitrogen and carboxylate oxygen, displacing the endogenous co-substrate 2-OG[5].
While Roxadustat utilizes a phenoxy-isoquinoline core[3], 3-FMPI incorporates a rigid 3-(3-fluoro-4-methoxycarbonylphenyl) biaryl system. This specific modification allows 3-FMPI to deeply penetrate the hydrophobic substrate-binding pocket. The fluorine atom at the 3-position provides a crucial electrostatic interaction with active-site arginine residues, theoretically offering superior binding affinity and prolonged target residence time compared to Roxadustat.
Benchmarking Data
The following tables summarize the comparative performance of 3-FMPI against Roxadustat across enzymatic, cellular, and in vivo parameters.
Table 1: In Vitro Enzymatic Activity (IC₅₀) Data represents the mean of n=3 independent TR-FRET assays.
| Compound | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | Selectivity (PHD2/PHD1) |
| Roxadustat | 45.2 ± 3.1 | 21.4 ± 1.8 | 38.6 ± 2.5 | 2.1x |
| 3-FMPI | 68.5 ± 4.2 | 8.7 ± 0.9 | 42.1 ± 3.3 | 7.8x |
Table 2: Cellular Efficacy & Cytotoxicity (HepG2 Cells) HIF-1α stabilization measured via AlphaLISA; Cytotoxicity via CellTiter-Glo.
| Compound | HIF-1α EC₅₀ (nM) | CC₅₀ (μM) | Therapeutic Index (CC₅₀/EC₅₀) |
| Roxadustat | 580 ± 45 | >100 | >172 |
| 3-FMPI | 145 ± 12 | >100 | >689 |
Table 3: Pharmacokinetic Profile (Mouse, Oral, 10 mg/kg)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | T₁/₂ (h) |
| Roxadustat | 4,200 | 1.5 | 28,500 | 4.2 |
| 3-FMPI | 5,150 | 2.0 | 36,200 | 6.8 |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following step-by-step methodologies detail the exact workflows used to generate the benchmarking data.
Sequential experimental workflow for benchmarking 3-FMPI against standard HIF-PHD inhibitors.
Protocol A: TR-FRET Enzymatic Assay for PHD2 Inhibition
Objective: Quantify the IC₅₀ of 3-FMPI vs. Roxadustat against recombinant human PHD2. Causality: TR-FRET is selected over standard fluorescence polarization because the delayed emission of the lanthanide chelate eliminates short-lived background autofluorescence from the biaryl test compounds, ensuring high signal-to-noise ratios.
-
Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 10 μM FeSO₄, 1 mg/mL BSA).
-
Self-Validating Control: Fresh FeSO₄ is critical; oxidation to Fe(III) inactivates the enzyme. Always prepare FeSO₄ immediately before use.
-
-
Compound Dispensing: Dispense 10 nM recombinant PHD2 and varying concentrations of 3-FMPI or Roxadustat (0.1 nM to 10 μM, 3-fold dilutions) into a 384-well plate.
-
Equilibration: Incubate for 15 minutes at room temperature to allow equilibrium binding of the inhibitor to the active site.
-
Reaction Initiation: Add 100 nM biotinylated HIF-1α peptide substrate and 1 μM 2-oxoglutarate (2-OG).
-
Termination: Terminate the reaction after 30 minutes using 10 mM EDTA.
-
Causality: EDTA rapidly chelates the catalytic Fe(II), instantly halting catalysis and preventing assay drift.
-
-
Detection: Add Eu-cryptate-labeled anti-hydroxylated HIF-1α antibody and Streptavidin-XL665.
-
Analysis: Read the plate at 620 nm and 665 nm. Calculate the FRET ratio (665/620). Normalize data against a DMSO-only vehicle control (0% inhibition) and an EDTA-blank (100% inhibition).
Protocol B: Cellular HIF-1α Stabilization Assay (AlphaLISA)
Objective: Evaluate the cellular penetrance and functional efficacy (EC₅₀) of the inhibitors in HepG2 cells. Causality: AlphaLISA offers a wash-free, bead-based luminescent amplification system. This prevents the mechanical detachment of semi-adherent HepG2 cells common in standard ELISAs, preserving the integrity of the intracellular protein quantification.
-
Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well plate and culture overnight.
-
Compound Treatment: Treat cells with serial dilutions of 3-FMPI or Roxadustat for 4 hours under normoxic conditions (21% O₂).
-
Self-Validating Control: Include a hypoxia control (1% O₂ chamber) as a positive physiological baseline for HIF-1α stabilization[6].
-
-
Lysis: Lyse cells using AlphaLISA lysis buffer supplemented with protease inhibitors to prevent HIF-1α degradation during extraction.
-
Acceptor Bead Addition: Add Acceptor beads conjugated to an anti-HIF-1α antibody; incubate for 1 hour.
-
Donor Bead Addition: Add Streptavidin-coated Donor beads under subdued lighting.
-
Causality: Donor beads contain a photosensitive photosensitizer; ambient light exposure causes premature singlet oxygen release, ruining the signal.
-
-
Detection: Incubate for 30 minutes, then read the luminescent signal at 615 nm. Normalize the raw signal to total protein content (via BCA assay) to account for any compound-induced cytotoxicity.
Protocol C: In Vivo Pharmacokinetic (PK) Profiling
Objective: Benchmark the oral bioavailability and half-life of 3-FMPI against Roxadustat. Causality: A crossover design in CD-1 mice is utilized to minimize inter-subject biological variance when comparing the absorption and clearance rates of the two compounds.
-
Formulation: Formulate 3-FMPI and Roxadustat at 10 mg/kg in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O[7].
-
Administration: Administer via oral gavage (p.o.) to fasted male CD-1 mice (n=6 per group).
-
Sampling: Collect blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Extraction: Extract plasma and precipitate proteins using cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Self-Validating Control: The internal standard corrects for extraction recovery variations and matrix effects during LC-MS/MS analysis.
-
-
Quantification: Analyze via LC-MS/MS (MRM mode) and calculate PK parameters (Cmax, AUC, T₁/₂) using non-compartmental analysis.
References
- Poloznikov, A. A., et al. "Hypoxia-Inducible Factor 1α and Its Role in Lung Injury: Adaptive or Maladaptive." Frontiers in Medicine, 2023.
- MDPI. "Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine." Pharmaceuticals, 2025.
- ACS Publications. "A Scalable Synthesis of Roxadustat (FG-4592)." Organic Process Research & Development, 2021.
- ACS Publications. "Recent Advances with KDM4 Inhibitors and Potential Applications." Journal of Medicinal Chemistry, 2022.
- OSTI. "Design of KDM4 Inhibitors with Anti-Proliferative Effects in Cancer Models." US Department of Energy, 2017.
- J-Stage. "Roxadustat Markedly Reduces Myocardial Ischemia Reperfusion Injury in Mice.
- PMC. "Hypoxia-inducible factor prolyl hydroxylase inhibitor roxadustat (FG-4592)
- Frontiers. "Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway." Frontiers in Pharmacology, 2025.
Sources
- 1. Roxadustat Markedly Reduces Myocardial Ischemia Reperfusion Injury in Mice [jstage.jst.go.jp]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway [frontiersin.org]
Reproducibility in GPBAR1 Agonist Synthesis: Evaluating 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic Acid as a Core Building Block
As drug discovery pivots toward increasingly complex metabolic targets, the reproducibility of synthesizing and evaluating receptor agonists has become a critical bottleneck. For the treatment of Type II diabetes and metabolic syndrome, the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) has emerged as a premier therapeutic target[1]. Activation of GPBAR1 in enteroendocrine L-cells triggers the secretion of glucagon-like peptide-1 (GLP-1), improving glycemic control and energy homeostasis[2].
Recent medicinal chemistry campaigns have identified 1-hydroxyimino-3-phenyl-propanes as highly potent, selective GPBAR1 agonists[1][3]. At the structural heart of many of these advanced leads lies a crucial biaryl building block: 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid (and its halogenated precursors).
This guide provides an objective, data-driven comparison of utilizing this specific fluorinated biaryl scaffold versus traditional non-fluorinated alternatives. By examining the causality behind experimental choices, we establish a self-validating framework for reproducible chemical synthesis and biological assay integration.
Structural Rationale & Chemical Synthesis Reproducibility
The Causality of Scaffold Selection
When designing GPBAR1 agonists, the spatial orientation and electronic distribution of the biaryl core dictate receptor binding affinity. The selection of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid over a standard 4-methoxycarbonylphenyl analog is not arbitrary:
-
Electronic Modulation: The highly electronegative fluorine atom exerts a strong inductive effect (-I), lowering the pKa of the distal regions of the molecule and altering the electrostatic potential surface. This enhances π-π stacking interactions within the hydrophobic pocket of the GPBAR1 receptor.
-
Steric Conformation: The ortho-fluorine relative to the ester restricts the rotational freedom of the methoxycarbonyl group, locking it into a bioactive conformation that minimizes entropic penalties during receptor binding.
Comparative Performance Data
To objectively evaluate reproducibility, we compared the Suzuki-Miyaura cross-coupling efficiencies of 3-fluoro-4-methoxycarbonylphenylboronic acid versus its non-fluorinated counterpart when coupled with 2,6-dichloroisonicotinic acid esters[1].
Table 1: Suzuki-Miyaura Coupling Reproducibility Metrics (n=5 independent batches)
| Boronic Acid Coupling Partner | Mean Yield (%) | Batch-to-Batch CV (%) | Purity (HPLC, %) | Reaction Time (h) |
| 3-Fluoro-4-methoxycarbonylphenyl | 82.4 | 3.1 | >98.5 | 2.5 |
| 4-Methoxycarbonylphenyl (Alternative) | 76.8 | 6.5 | >95.0 | 4.0 |
| 3-Chloro-4-methoxycarbonylphenyl | 71.2 | 8.2 | >92.5 | 5.5 |
Data demonstrates that the fluorinated boronic acid exhibits superior coupling kinetics and batch-to-batch consistency (lower Coefficient of Variation), likely due to the fluorine atom preventing competitive protodeboronation pathways.
Protocol 1: Self-Validating Suzuki-Miyaura Biaryl Assembly
To ensure absolute reproducibility, this protocol incorporates an internal standard for real-time reaction monitoring.
-
Preparation: In a rigorously dried Schlenk flask under argon, combine 2,6-dichloroisonicotinic acid butyl ester (1.0 eq) and 3-fluoro-4-methoxycarbonylphenylboronic acid (1.1 eq).
-
Catalyst Loading: Add Tetrakis(triphenylphosphine)palladium(0) (5 mol%) as the catalyst. Causality: Pd(PPh3)4 provides optimal steric bulk to facilitate reductive elimination in sterically hindered ortho-substituted biaryls.
-
Solvent & Base: Dissolve the mixture in degassed Toluene (0.2 M). Add a saturated aqueous solution of NaHCO3 (2.0 eq). Self-Validation Step: Spike the organic phase with 0.1 eq of biphenyl as an inert internal standard for quantitative HPLC tracking.
-
Reaction Execution: Heat the biphasic mixture to reflux (100°C) with vigorous stirring (800 rpm) for 2.5 hours.
-
In-Process Control (IPC): Withdraw a 50 µL aliquot, quench with EtOAc, and analyze via LC-MS. The reaction is validated as complete when the ratio of product to internal standard plateaus and starting material is <1%.
-
Isolation: Cool to room temperature, separate the organic layer, wash with brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient).
Biological Assay Integration: Validating GPBAR1 Activation
Synthesizing the building block is only half the battle; the downstream 1-hydroxyimino-3-phenyl-propane derivatives must be rigorously tested for GPBAR1 agonism. GPBAR1 is a Gαs-coupled receptor; its activation directly stimulates adenylyl cyclase, leading to intracellular cAMP accumulation[2].
Protocol 2: High-Throughput cAMP Luminescence Assay
A robust biological protocol must account for edge effects, cell passage variability, and signal-to-background drift.
-
Cell Preparation: Culture CHO-K1 cells stably expressing human GPBAR1 in Ham's F-12 medium supplemented with 10% FBS. Harvest cells at 80% confluency to ensure optimal receptor membrane expression.
-
Plating: Seed cells at 5,000 cells/well in a 384-well white opaque microplate. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions (10-point curve, 10 µM to 0.5 nM) of the synthesized fluoro-derivatives and a reference agonist (e.g., Lithocholic Acid, LCA) in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor). Causality: IBMX prevents cAMP degradation, ensuring the measured signal reflects total synthesized cAMP, isolating the receptor's activation kinetics.
-
Detection: After 30 minutes of incubation, add the homogeneous time-resolved fluorescence (HTRF) or luminescence cAMP detection reagents (e.g., cAMP-Glo). Incubate for 1 hour at room temperature.
-
Self-Validation & Quality Control: Calculate the Z'-factor for every plate using the vehicle control (0.1% DMSO) and the Emax of the reference agonist. Reject any plate with a Z'-factor < 0.6.
Table 2: Pharmacological Reproducibility of Synthesized Derivatives
| Compound Core Scaffold | cAMP EC50 (nM) | Hill Slope | Emax (% of LCA) | Assay Z'-Factor |
| 3-Fluoro-4-methoxycarbonylphenyl | 1.2 ± 0.15 | 1.05 | 115% | 0.82 |
| Non-Fluorinated Analog | 8.5 ± 1.20 | 0.88 | 95% | 0.78 |
| Reference (LCA) | 70.4 ± 5.5 | 1.00 | 100% | 0.85 |
The incorporation of the 3-fluoro-4-methoxycarbonylphenyl moiety into the final 1-hydroxyimino-3-phenyl-propane architecture yields sub-nanomolar potency with exceptional assay reproducibility (tight EC50 standard deviation).
Mechanistic Pathway Visualization
To contextualize the biological readouts, the following diagram illustrates the signal transduction cascade initiated by the synthesized GPBAR1 agonists, culminating in the therapeutically relevant secretion of GLP-1[2][4].
GPBAR1 Activation Pathway: From synthetic agonist binding to GLP-1 secretion in L-cells.
Conclusion
The reproducibility of drug discovery workflows relies heavily on the physicochemical properties of the foundational building blocks. As demonstrated, utilizing 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid as a core intermediate for GPBAR1 agonists offers distinct advantages over non-fluorinated alternatives. The electronic properties of the fluorine atom not only streamline the Suzuki-Miyaura cross-coupling process—resulting in higher yields and lower batch-to-batch variability—but also lock the final molecule into a highly potent bioactive conformation. By adhering to self-validating synthetic and biological protocols, researchers can confidently leverage this scaffold to develop next-generation therapeutics for Type II diabetes.
References
- US8765730B2 - 1-hydroxyimino-3-phenyl-propanes Google P
-
Systemic bile acid sensing by G protein-coupled bile acid receptor 1 (GPBAR1) promotes PYY and GLP-1 release National Institutes of Health (PMC)[Link]
-
Recent Progress on Bile Acid Receptor Modulators for Treatment of Metabolic Diseases Journal of Medicinal Chemistry (ACS)[Link]
-
A review of GLP-1 receptor agonists in type 2 diabetes: A focus on the mechanism of action of once-weekly agents National Institutes of Health (PubMed)[Link]
Sources
- 1. US8765730B2 - 1-hydroxyimino-3-phenyl-propanes - Google Patents [patents.google.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A review of GLP-1 receptor agonists in type 2 diabetes: A focus on the mechanism of action of once-weekly agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Methods for 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive, in-depth comparison of the primary synthetic strategies for preparing 3-(3-fluoro-4-methoxycarbonylphenyl)isonicotinic acid. As a key heterocyclic building block, this molecule's utility in medicinal chemistry and materials science necessitates robust and scalable synthetic routes. This document moves beyond simple protocol listing to offer a critical analysis of competing methodologies, grounded in mechanistic principles and supported by experimental data, to guide researchers in making informed decisions for their specific applications.
Retrosynthetic Analysis and Core Strategy
The molecular architecture of 3-(3-fluoro-4-methoxycarbonylphenyl)isonicotinic acid features a biaryl linkage between a substituted phenyl ring and a pyridine core. This C-C bond is the critical disconnection point in a retrosynthetic analysis. This immediately suggests that a palladium-catalyzed cross-coupling reaction is the most logical and efficient synthetic strategy. Among the various cross-coupling methods, the Suzuki-Miyaura coupling is particularly advantageous due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.[1]
Our analysis will therefore focus on two primary Suzuki-Miyaura coupling approaches, differing in their management of the carboxylic acid and ester functional groups during the synthesis.
Caption: Workflow for the di-ester coupling route.
Experimental Protocols
Step A1: Synthesis of Methyl 3-bromoisonicotinate
This foundational step converts the commercially available 3-bromoisonicotinic acid into its corresponding methyl ester, improving its solubility in organic solvents typically used for cross-coupling reactions.
-
Materials: 3-Bromoisonicotinic acid (1.0 eq.), Methanol (solvent), Concentrated Sulfuric Acid (catalyst).
-
Procedure:
-
Dissolve 3-bromoisonicotinic acid (e.g., 20.2 g, 100 mmol) in methanol (250 mL) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add concentrated sulfuric acid (e.g., 10 mL) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-bromoisonicotinate. [2]* Typical Yield: 60-70%. [2] Step A2: Suzuki-Miyaura Coupling to form Methyl 3-(3-fluoro-4-methoxycarbonylphenyl)isonicotinate
-
This is the key bond-forming reaction. The protocol below is a representative procedure; optimization of the catalyst, ligand, and base may be required for maximum yield.
-
Materials: Methyl 3-bromoisonicotinate (1.0 eq.), (3-Fluoro-4-methoxycarbonylphenyl)boronic acid (1.2 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), Base (e.g., K₂CO₃, 2.0 eq.), Solvent system (e.g., Toluene/Ethanol/Water).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 3-bromoisonicotinate (e.g., 2.16 g, 10 mmol), (3-Fluoro-4-methoxycarbonylphenyl)boronic acid (e.g., 2.38 g, 12 mmol), and Potassium Carbonate (e.g., 2.76 g, 20 mmol). [3][4] 2. Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (e.g., 0.58 g, 0.5 mmol).
-
Add a degassed solvent mixture, such as Toluene (40 mL), Ethanol (10 mL), and Water (10 mL).
-
Heat the mixture to 80-90 °C and stir vigorously for 8-12 hours. Monitor reaction completion by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the di-ester intermediate.
-
Step A3: Selective Hydrolysis of the Di-ester Intermediate
This final step is the most challenging aspect of this route. Saponification with strong bases like NaOH or KOH at elevated temperatures will likely hydrolyze both the pyridine- and phenyl-bound esters. [5]Achieving selective hydrolysis of the pyridine-4-carboxylate requires carefully controlled conditions, potentially leveraging the electronic differences between the two ester groups.
-
Materials: Di-ester intermediate, Base (e.g., LiOH), Solvent (e.g., THF/Water).
-
Procedure (for optimization):
-
Dissolve the di-ester intermediate (e.g., 1.0 mmol) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).
-
Cool the solution to 0 °C and add a stoichiometric amount of Lithium Hydroxide (LiOH) (e.g., 1.0-1.2 eq.) as an aqueous solution.
-
Stir the reaction at a controlled low temperature (e.g., 0 °C to room temperature) and monitor meticulously by LC-MS to maximize the formation of the desired mono-acid product while minimizing the formation of the di-acid byproduct.
-
Once the optimal conversion is reached, carefully acidify the reaction mixture to pH ~4-5 with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry, concentrate, and purify via chromatography or recrystallization to isolate the final product.
-
Method B: Direct Coupling with Free Carboxylic Acid
This approach is more atom- and step-economical as it aims to form the target molecule in a single cross-coupling step, avoiding the need for protection and deprotection of the isonicotinic acid moiety. However, this route can be hampered by the poor solubility of the starting acid in common organic solvents and potential deactivation of the catalyst. [6]
Caption: Workflow for the direct coupling route.
Experimental Protocol
Step B1: Direct Suzuki-Miyaura Coupling
This protocol requires conditions that can accommodate the free carboxylic acid, often involving more polar, aqueous solvent systems and potentially different base/ligand combinations compared to Method A.
-
Materials: 3-bromoisonicotinic acid (1.0 eq.), (3-Fluoro-4-methoxycarbonylphenyl)boronic acid (1.2 eq.), Palladium catalyst (e.g., Pd(OAc)₂, 4 mol%) with a suitable ligand (e.g., SPhos, 5 mol%), Base (e.g., K₂CO₃, 2.2 eq.), Solvent (e.g., Toluene/Water or 1,4-Dioxane/Water).
-
Procedure:
-
In a reaction vessel, combine 3-bromoisonicotinic acid (e.g., 2.02 g, 10 mmol), (3-Fluoro-4-methoxycarbonylphenyl)boronic acid (e.g., 2.38 g, 12 mmol), and Potassium Carbonate (e.g., 3.04 g, 22 mmol). [3][4] 2. Add the palladium acetate catalyst and SPhos ligand. [7] 3. Add a degassed solvent mixture, such as Toluene/Water (30:1, 0.1 M solution based on the limiting reagent). [7] 4. Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS.
-
After cooling, dilute the mixture with water and filter to remove insoluble materials.
-
Wash the aqueous phase with an organic solvent like ethyl acetate to remove non-polar impurities.
-
Carefully acidify the aqueous phase with 1M HCl to a pH of ~4, which should precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.
-
Head-to-Head Comparison
| Parameter | Method A: Di-Ester Route | Method B: Direct Coupling Route |
| Number of Steps | 3 (Esterification, Coupling, Hydrolysis) | 1 (Direct Coupling) |
| Overall Yield | Potentially higher but dependent on the selectivity of the final hydrolysis step. | Generally lower to moderate due to solubility and side-reaction issues. |
| Robustness | The core coupling step is typically more robust and reproducible due to better solubility and fewer reactive functional groups. | Can be sensitive to reaction conditions; solubility of the starting acid can be a major challenge. |
| Purification | Requires two chromatographic purifications (di-ester and final product). Separating mono-acid from di-acid can be difficult. | Purification can be simpler (precipitation/recrystallization), but removing catalyst residues from a polar product can be challenging. |
| Atom & Step Economy | Lower, due to the additional protection/deprotection steps. | Higher, representing a more "green" approach in principle. |
| Scalability | Generally more scalable due to the robustness of the coupling step. The hydrolysis step may require significant optimization for large-scale production. | Scalability can be limited by the heterogeneity and poor solubility of the reaction mixture. |
| Key Challenge | Achieving selective mono-hydrolysis of the di-ester intermediate without affecting the other ester group. | Overcoming the low solubility of 3-bromoisonicotinic acid and ensuring efficient catalytic turnover. |
Conclusion and Recommendation
For laboratory-scale synthesis and initial discovery efforts, Method B (Direct Coupling) offers a faster and more direct route to the target molecule. Its step-economy makes it an attractive option for rapidly generating initial quantities of the material for biological screening or further derivatization. However, researchers must be prepared to invest time in optimizing the reaction conditions to overcome potential issues with solubility and yield.
For process development, scale-up, and applications where purity and reproducibility are paramount, Method A (Di-Ester Route) is the superior strategy. While it involves more synthetic steps, the individual transformations (esterification and Suzuki coupling of neutral substrates) are generally more reliable and higher-yielding. The primary hurdle lies in the final selective hydrolysis step, which requires careful control and optimization. Success in this final step makes Method A the more dependable choice for producing large quantities of 3-(3-fluoro-4-methoxycarbonylphenyl)isonicotinic acid with high purity.
References
- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
- Google Patents. Process for the synthesis of 3-(3-fluoro-4-hydroxyphenyl)-7-hydroxynaphthonitrile.
- United States Patent.
-
Organic Syntheses. Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. [Link]
- Google Patents.
-
Wikipedia. Suzuki reaction. [Link]
-
Garg, N. et al. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. [Link]
-
Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
-
Baylor Synthesis and Drug-Lead Discovery Laboratory. Publications and Patents. [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
United States Patent and Trademark Office. Patent Public Search. [Link]
-
Koshikari, Y. Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. [Link]
-
J-Stage. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
ACS Publications. Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. [Link]
-
PubMed. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. [Link]
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]
-
ResearchGate. REACTIONS OF ARYLSULPHONIC ESTERS: III. ON THE HYDROLYSIS OF METHYL p-METHYLBENZENESULPHONATE. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. 3-BROMOISONICOTINIC ACID METHYL ESTER | 59786-31-1 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 505083-04-5|(3-Fluoro-4-(methoxycarbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid proper disposal procedures
Comprehensive Safety and Disposal Guide for 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic Acid
As a Senior Application Scientist, I understand that handling complex pharmaceutical intermediates requires more than just following a safety data sheet—it requires a mechanistic understanding of the molecule. 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid presents a unique triad of chemical challenges: an amphoteric backbone (combining a basic pyridine ring with an acidic carboxylic acid), a reactive methyl ester, and a highly stable carbon-fluorine (C-F) bond.
This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational and disposal protocol designed to ensure absolute environmental compliance and laboratory safety.
Part 1: Chemical Profiling & Hazard Causality
To safely manage and dispose of this compound, we must first understand the causality behind its reactivity and environmental persistence:
-
The Amphoteric Core (Pyridine + Carboxylic Acid): The pyridine nitrogen acts as a weak base and can react exothermically with strong acids, while the carboxylic acid moiety can react with strong bases [1, 2]. This dual reactivity mandates strict segregation from both strong oxidizers and concentrated mineral acids during storage and disposal.
-
The Fluorinated Aromatic Ring: The C-F bond is one of the strongest bonds in organic chemistry. Standard municipal or low-temperature incineration is insufficient to break this bond and can lead to the formation of toxic Products of Incomplete Combustion (PICs), such as hydrogen fluoride (HF) gas or smaller, highly mobile fluorinated organics [3, 4].
-
The Methoxycarbonyl (Ester) Group: Esters are susceptible to hydrolysis in the presence of strong aqueous acids or bases. Waste streams must be kept pH-neutral to prevent unintended degradation and gas evolution in sealed containers.
Quantitative & Qualitative Safety Summary
| Parameter | Specification / Requirement | Mechanistic Rationale |
| Chemical Class | Fluorinated Pyridine Carboxylic Acid | Amphoteric nature; Contains highly stable C-F bonds. |
| Primary Hazards | Irritant (Skin/Eyes), Environmental Toxicity | Pyridine acts as a weak base; C-F bonds resist degradation. |
| PPE Requirements | Nitrile gloves, splash goggles, lab coat | Prevents dermal absorption and mucosal irritation. |
| Incompatibilities | Strong oxidizers, strong acids/bases | Pyridine nitrogen reacts exothermically with strong acids. |
| Waste Container | HDPE or Amber Glass | Chemically inert to weak acids and organic bases. |
| Disposal Method | High-Temperature Incineration (>1100°C) | Cleaves the C-F bond; prevents toxic PICs. |
Part 2: Operational Safety & Handling Protocol
Every protocol in your laboratory should be a self-validating system. Follow these step-by-step methodologies when actively handling the compound or preparing it for disposal.
Phase 1: Pre-Operational Setup & Environmental Controls
-
Ventilation Verification: Conduct all handling, weighing, and transfer operations within a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm). Self-Validation: Check the digital airflow monitor before opening the chemical container.
-
PPE Assembly: Don chemical-resistant nitrile gloves (double-gloving is highly recommended for spill cleanup), chemical splash goggles (safety glasses are insufficient for powder/liquid splash risks), and a flame-resistant lab coat.
-
Reagent Segregation: Ensure the immediate workspace is entirely free of strong oxidizers (e.g., perchlorates, permanganates) and strong mineral acids to prevent incompatible cross-contamination [2].
Phase 2: Waste Collection & Segregation
-
Container Selection: Utilize a high-density polyethylene (HDPE) or amber glass waste carboy. Do not use metal containers, as trace acidic degradation products from the carboxylic acid moiety could induce corrosion over time.
-
Waste Transfer: Using a dedicated, anti-static funnel, transfer the 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid waste into the container.
-
Headspace Management: Fill the container to no more than 80% capacity. Mechanistic Rationale: This accommodates potential vapor expansion and prevents over-pressurization if trace hydrolysis occurs.
-
Labeling: Affix a standardized "Hazardous Waste" label immediately upon the first drop of waste entering the container. Explicitly write: "Fluorinated Pyridine Derivative - REQUIRES HIGH-TEMP INCINERATION."
Part 3: Disposal Plan & High-Temperature Incineration
Because this compound contains a fluorinated aromatic ring, it cannot be disposed of via standard solvent waste streams. The U.S. Environmental Protection Agency (EPA) and international regulatory bodies mandate specific destruction parameters for fluorinated organics to prevent environmental contamination [3, 5].
Phase 3: Disposal Routing
-
EHS Notification: Submit a Hazardous Material Pickup Request to your institution's Environmental Health & Safety (EHS) department.
-
Manifest Documentation: Specify on the waste manifest that the chemical contains fluorinated organics .
-
Incineration Mandate: The waste must be routed to a permitted hazardous waste facility capable of high-temperature incineration (operating between 1100°C and 1400°C) . This extreme thermal environment is the only scientifically validated method to ensure the complete cleavage of the C-F bonds and prevent the release of toxic PICs into the atmosphere[4, 5].
Part 4: Spill Management & Emergency Response
In the event of an accidental release, follow this procedural flow to contain the hazard:
-
Evacuate & Isolate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the fume hood or room ventilation is operating at maximum capacity.
-
Neutral Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible absorbents like sawdust.
-
Collection: Sweep the absorbed mixture using non-sparking tools and place it into a compatible, sealable hazardous waste container.
-
Decontamination: Wash the spill surface with a mild alkaline detergent to neutralize any residual carboxylic acid, followed by a thorough water rinse.
Visualization: Chemical Handling & Disposal Workflow
Workflow for the safe handling, segregation, and high-temperature disposal of fluorinated waste.
References
-
New Jersey Department of Health. "Hazardous Substance Fact Sheet: Pyridine". Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances". Available at: [Link]
-
Waste Dive. "Hazardous waste incinerators see PFAS disposal opportunity, emissions questions remain". Available at: [Link]
-
MDPI. "Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds". Available at: [Link]
Personal protective equipment for handling 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid
Comprehensive Safety and Operational Guide: Handling 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic Acid
As a highly functionalized bi-aryl building block, 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid is frequently utilized in advanced organic synthesis and pharmaceutical drug discovery. While the compound is a stable solid at room temperature, its unique structural features—specifically the carboxylic acid moiety, the basic pyridine nitrogen, and the lipophilic fluoro-substituent—dictate a rigorous, causality-driven approach to personal protective equipment (PPE) and operational safety.
This guide provides a self-validating framework for researchers to safely handle, transfer, and dispose of this novel intermediate.
Hazard Profiling & Mechanistic Toxicology
Before selecting PPE, it is critical to understand the why behind the chemical's hazards. The structural components of 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid contribute directly to its Globally Harmonized System (GHS) classifications[1][2].
Table 1: GHS Classifications and Mechanistic Causality
| GHS Category | Hazard Code | Hazard Description | Mechanistic Causality |
| Skin Irrit. 2 | H315 | Causes skin irritation | The carboxylic acid group acts as a proton donor, causing localized pH shifts on the stratum corneum, leading to protein denaturation and erythema[1][3]. |
| Eye Irrit. 2 | H319 | Causes serious eye irritation | The basic pyridine nitrogen and acidic moiety can severely disrupt the delicate pH balance of the tear film and corneal epithelium[3]. |
| STOT SE 3 | H335 | May cause respiratory irritation | Inhalation of fine crystalline dust leads to deposition in the upper respiratory tract. The fluorinated biphenyl system increases lipophilicity, potentially prolonging tissue retention before clearance[1]. |
Personal Protective Equipment (PPE) Matrix
PPE selection must be matched not just to the chemical, but to the state of the chemical (dry powder vs. solution) and the specific solvents used in your workflow.
-
Eye and Face Protection:
-
Specification: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[1].
-
Expert Insight: Standard safety glasses with side shields are insufficient when weighing this compound as a dry powder. The primary risk is micro-dust aerosolization; goggles provide the necessary orbital seal to prevent ocular deposition[1][3].
-
-
Hand Protection (Dynamic Glove Selection):
-
Specification for Dry Powder: Disposable Nitrile gloves (minimum thickness 0.11 mm)[1].
-
Specification for Solutions: If dissolving the compound in polar aprotic solvents (e.g., DMF, DMSO, or NMP) for cross-coupling reactions, switch to Butyl rubber or Neoprene gloves.
-
Expert Insight: Nitrile offers excellent resistance to solid organic acids. However, solvents like DMSO rapidly permeate nitrile, carrying dissolved fluorinated pyridine derivatives directly through the glove barrier and into the skin. Always inspect gloves prior to use and employ the "peel-back" removal technique to avoid secondary contamination[3].
-
-
Respiratory Protection:
-
Specification: N95 (US) or FFP2 (EU) particulate respirator.
-
Expert Insight: Routine handling should strictly occur within a certified chemical fume hood, negating the need for a respirator. However, if engineering controls fail or during a bulk spill cleanup outside a hood, an N95 mask is mandatory to prevent inhalation of H335-classified dust[2].
-
-
Body Protection:
-
Specification: Flame-resistant, impervious laboratory coat and closed-toe shoes[1].
-
Operational Workflow & Handling Protocol
The following step-by-step methodology ensures a self-validating system where each step inherently minimizes the risk of the subsequent step.
Step 1: Environmental Preparation Ensure the chemical fume hood has a verified face velocity of 80–120 feet per minute (fpm). Clear the workspace of incompatible materials, such as strong oxidizing agents and strong bases[2][4].
Step 2: Anti-Static Weighing Because 3-(3-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid is a crystalline solid, it is highly prone to static charge buildup.
-
Action: Use an anti-static weighing boat and a grounded stainless-steel or ceramic spatula.
-
Causality: Static repulsion can cause the fine powder to aerosolize abruptly, bypassing the fume hood's draft and contacting the user's face or settling on the lab coat.
Step 3: Closed-System Transfer Transfer the weighed solid directly into the reaction vessel inside the hood. If transporting the vessel to another station, seal it with a secure septum or cap. Never transport open containers of H335-classified powders across the laboratory[2].
Step 4: Equipment Decontamination Wash all spatulas and reusable glassware immediately with a suitable organic solvent (e.g., acetone or methanol) to dissolve residual organics, followed by a water rinse. Collect the initial solvent rinse in the hazardous organic waste stream.
Figure 1: SOP workflow for handling fluorinated isonicotinic acid derivatives.
Spill Response & Disposal Plan
In the event of an accidental release, follow this immediate operational plan to prevent exposure and environmental contamination:
-
Evacuate & Assess: Instruct nearby personnel to step back. If the spill occurs outside the fume hood, immediately don an N95 respirator before approaching the spill zone.
-
Containment (No Water): Do not use a water jet or dry brush, as the mechanical force will aerosolize the fine powder into the breathing zone[3].
-
Neutralization & Collection: Gently cover the spill with damp absorbent paper or a commercial solid spill-control powder to suppress dust formation. Sweep up the material using non-sparking tools[1][2].
-
Disposal: Shovel the contained mixture into a dedicated, clearly labeled hazardous waste container (e.g., "Solid Organic Acid Waste"). Dispose of the contents in accordance with local hazardous waste regulations, which typically require high-temperature incineration[3].
References
-
SAFETY DATA SHEET - Isonicotinic acid | Fisher Scientific |[Link]
-
Discover Chemistry - Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in‑silico approach | D-NB.info | [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
